Product packaging for 7-Bromochroman(Cat. No.:CAS No. 941710-30-1)

7-Bromochroman

Cat. No.: B152691
CAS No.: 941710-30-1
M. Wt: 213.07 g/mol
InChI Key: BCDHMTIEVNKNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromochroman serves as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Its core structure is particularly valuable in medicinal chemistry for designing and developing molecules that act as selective receptor modulators . Research utilizing this compound is often directed toward areas such as cardiovascular and central nervous system activity, where the chroman ring system acts as a key scaffold . The incorporation of a bromine atom on the aromatic ring can influence the compound's electronic properties and provide a handle for further chemical modifications via cross-coupling reactions, making it a valuable building block in organic synthesis for constructing complex fine chemicals . This product is intended for research purposes and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B152691 7-Bromochroman CAS No. 941710-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHMTIEVNKNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941710-30-1
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Bromochroman is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its close derivatives, this compound-4-one and this compound-3-ol, and the parent compound, chroman. Predicted properties for this compound are explicitly noted.

Core Compound Information

This compound is a halogenated derivative of chroman, a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring. The presence of the bromine atom at the 7-position is expected to influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The chroman scaffold itself is a privileged structure found in a variety of natural products and pharmacologically active compounds.

Physicochemical Properties

Quantitative data for this compound and its relevant derivatives are summarized below for comparative analysis.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted)This compound-4-oneThis compound-3-olChroman
Molecular Formula C₉H₉BrOC₉H₇BrO₂C₉H₉BrO₂C₉H₁₀O
Molecular Weight 213.07 g/mol 227.05 g/mol 229.07 g/mol [1]134.18 g/mol [2]
Physical State Liquid (Predicted)SolidSolid (Predicted)[1]Liquid
Melting Point Not Available95-97 °CNot ReportedNot Available
Boiling Point Not Available336.6 ± 42.0 °C at 760 mmHgNot Reported214-215 °C
Density ~1.4-1.5 g/cm³1.6 ± 0.1 g/cm³Not Available1.065 g/cm³
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.Low solubility in water, soluble in organic solvents such as ethanol, dimethylformamide.Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (Predicted).[1]Insoluble in water
CAS Number Not Available18442-22-31060814-29-0[1]493-08-3[3]

Table 2: Spectral Data of this compound-4-one

Spectral Data TypeKey Features
¹H NMR Data confirms the structure of this compound-4-one.[4]
Mass Spectrometry Data confirms the structure of this compound-4-one.[4]

Experimental Protocols

Synthesis of this compound from this compound-4-one (Proposed)

1. Clemmensen Reduction

This method is suitable for substrates that are stable in strongly acidic conditions.[5][6]

  • Materials: this compound-4-one, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • Prepare zinc amalgam by adding zinc powder to a solution of mercuric chloride in water and stirring.

    • Decant the aqueous solution and wash the zinc amalgam with water.

    • To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

    • Add this compound-4-one to the mixture.

    • Heat the reaction mixture to reflux with vigorous stirring for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

2. Wolff-Kishner Reduction

This method is suitable for substrates that are stable in strongly basic conditions.[7][8]

  • Materials: this compound-4-one, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound-4-one, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

    • Cool the reaction mixture and add potassium hydroxide pellets.

    • Slowly heat the mixture, allowing the water and excess hydrazine to distill off.

    • Once the temperature reaches approximately 190-200 °C, maintain reflux for several hours until the evolution of nitrogen gas ceases.

    • Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with dilute hydrochloric acid and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Proposed Synthetic Workflow for this compound

G start This compound-4-one reduction_clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) start->reduction_clemmensen Acidic Conditions reduction_wolff_kishner Wolff-Kishner Reduction (H2NNH2, KOH, heat) start->reduction_wolff_kishner Basic Conditions product This compound reduction_clemmensen->product reduction_wolff_kishner->product

Synthetic routes to this compound.
Hypothetical Signaling Pathway for Chroman Derivatives

Chroman derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][9] The following diagram illustrates a generalized signaling pathway that could be modulated by a biologically active chroman derivative. This is a hypothetical representation and has not been specifically validated for this compound.

G cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signal_Transduction Activation/ Inhibition Chroman This compound (or derivative) Chroman->Receptor Binding Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Gene_Expression->Biological_Response

Hypothetical signaling pathway for chroman derivatives.

References

Technical Guide: Synthesis of 7-Bromochroman from 3-(3-bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 7-Bromochroman from 3-(3-bromophenoxy)propanoic acid. The synthesis is conceptualized as a two-step process involving an initial intramolecular Friedel-Crafts acylation to form the key intermediate, this compound-4-one, followed by a complete reduction of the carbonyl group to yield the target chroman ring system. This document outlines the underlying chemical principles, detailed experimental protocols based on analogous and well-established reactions, and relevant quantitative data to support researchers in the practical application of this synthetic sequence.

Synthetic Strategy Overview

The conversion of 3-(3-bromophenoxy)propanoic acid to this compound is not a direct, one-pot reaction but is most effectively achieved through a two-stage synthetic pathway.

Step 1: Intramolecular Friedel-Crafts Acylation The synthesis commences with the cyclization of the starting carboxylic acid to its corresponding cyclic ketone, this compound-4-one. This transformation is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The reaction is typically promoted by strong acids or by converting the carboxylic acid to a more reactive acyl chloride followed by treatment with a Lewis acid catalyst.

Step 2: Reduction of this compound-4-one The carbonyl group of the intermediate chroman-4-one is then reduced to a methylene group to afford the final product, this compound. Two classical and robust methods for this transformation are the Wolff-Kishner reduction (under basic conditions) and the Clemmensen reduction (under acidic conditions). The choice between these methods will depend on the overall functional group tolerance of the substrate.

The entire synthetic pathway is depicted in the following diagram:

G cluster_0 Synthetic Pathway start 3-(3-bromophenoxy)propanoic acid intermediate This compound-4-one start->intermediate Step 1: Intramolecular Friedel-Crafts Acylation end This compound intermediate->end Step 2: Ketone Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

This procedure involves the cyclization of 3-(3-bromophenoxy)propanoic acid. Polyphosphoric acid (PPA) is a common and effective reagent for this type of intramolecular acylation as it serves as both the catalyst and the solvent.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-bromophenoxy)propanoic acid.

  • Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 80-100°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it cautiously onto crushed ice with stirring.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound-4-one. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Two effective methods for the reduction of the chromanone intermediate are presented below.

Method A: Wolff-Kishner Reduction

This method is suitable for substrates that are stable under strongly basic conditions.[1][2]

Protocol:

  • Formation of Hydrazone: In a round-bottom flask fitted with a reflux condenser, dissolve this compound-4-one in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (typically 2-3 equivalents) and heat the mixture to 100-120°C for 1-2 hours to form the hydrazone.

  • Reduction: To the reaction mixture, add a strong base such as potassium hydroxide pellets (typically 3-4 equivalents). Increase the temperature to 180-200°C and allow the reaction to reflux. Water and excess hydrazine will distill off.

  • Monitoring the Reaction: The reaction is typically complete when the evolution of nitrogen gas ceases. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography.

Method B: Clemmensen Reduction

This method is performed under strongly acidic conditions and is effective for aryl-alkyl ketones.[3][4][5]

Protocol:

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam. Add water, concentrated hydrochloric acid, and a solution of this compound-4-one in a water-miscible solvent like ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be added during the course of the reaction to maintain the acidic conditions.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and decant the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the zinc amalgam with the same solvent.

  • Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the key reactions based on analogous transformations reported in the literature.

Table 1: Intramolecular Friedel-Crafts Acylation of Arylpropanoic Acids

Reagent/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Polyphosphoric Acid (PPA)PPA80-10070-90[6]
Thionyl Chloride/AlCl₃Dichloromethane0 - rt65-85[7]
Eaton's Reagent (P₂O₅/MeSO₃H)-60-8075-95N/A

Table 2: Reduction of Aryl Ketones to Alkanes

Reduction MethodReagentsSolventTemperature (°C)Typical Yield (%)Reference
Wolff-KishnerHydrazine, KOHDiethylene glycol180-20070-90[1][8]
ClemmensenZn(Hg), conc. HClWater/EthanolReflux60-80[3][4]

Visualization of Experimental Workflow

The general workflow for the synthesis of this compound is outlined in the diagram below.

G cluster_workflow Experimental Workflow start Start: 3-(3-bromophenoxy)propanoic acid step1 Intramolecular Friedel-Crafts Acylation start->step1 workup1 Work-up and Purification step1->workup1 intermediate Intermediate: This compound-4-one workup1->intermediate step2 Ketone Reduction (Wolff-Kishner or Clemmensen) intermediate->step2 workup2 Work-up and Purification step2->workup2 end Final Product: This compound workup2->end

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 7-bromochroman-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines a proven synthetic route, detailed experimental protocols, and a thorough analysis of its spectroscopic properties. Furthermore, it delves into the broader biological significance of the chromanone scaffold, providing context for its application in pharmaceutical research and development.

Synthesis of this compound-4-one

The synthesis of this compound-4-one can be effectively achieved through the catalytic hydrogenation of 7-bromo-4-chromone (also known as 7-bromo-benzopyrone). This method utilizes Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) to selectively reduce the double bond within the pyrone ring, yielding the desired chromanone.

A general reaction scheme is presented below:

7-Bromo-4-chromone → this compound-4-one

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established literature procedures for the synthesis of this compound-4-one.

Materials:

  • 7-Bromo-4-chromone

  • Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, Rh(PPh₃)₃Cl)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reaction vessel (autoclave or Parr hydrogenator)

Procedure:

  • Vessel Preparation: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (nitrogen or argon).

  • Reagent Addition: To the vessel, add 7-bromo-4-chromone and Wilkinson's catalyst (typically 1-5 mol%).

  • Solvent Addition: Anhydrous ethanol is added as the solvent to a specified concentration (e.g., 0.4 mol·L⁻¹).

  • Reaction Setup: The vessel is sealed and connected to a hydrogen gas line. The atmosphere inside the vessel is replaced with hydrogen gas by a series of vacuum/hydrogen purge cycles.

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (e.g., 70°C) under a specific hydrogen pressure (e.g., 0.3 MPa). The reaction is monitored for completion over a period of time (e.g., 20 hours).

  • Work-up: After the reaction is complete, the vessel is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound-4-one can be purified using standard laboratory techniques.

Materials:

  • Crude this compound-4-one

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Column Preparation: A slurry of silica gel in the initial, least polar eluent is prepared and packed into a chromatography column.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield purified this compound-4-one as a white to pale yellow solid.

Synthesis_Workflow start Start reagents 7-Bromo-4-chromone Wilkinson's Catalyst Ethanol start->reagents 1. Add Reagents reaction Catalytic Hydrogenation (70°C, 0.3 MPa H₂) reagents->reaction 2. Initiate Reaction workup Reaction Work-up (Filtration, Concentration) reaction->workup 3. Quench & Isolate Crude purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification 4. Purify product Pure this compound-4-one purification->product 5. Obtain Final Product

A flowchart illustrating the synthesis and purification of this compound-4-one.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound-4-one. The following tables summarize the expected spectroscopic data based on analysis of closely related chromanone structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound-4-one

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~4.5Triplet~6-8
H-3~2.8Triplet~6-8
H-5~7.8Doublet~8-9
H-6~7.1Doublet of doublets~8-9, ~2-3
H-8~7.3Doublet~2-3

Note: Predicted values are based on typical chemical shifts for chromanone scaffolds and the electronic effects of the bromine substituent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound-4-one

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~67
C-3~37
C-4~191
C-4a~120
C-5~129
C-6~124
C-7~118
C-8~119
C-8a~160

Note: Predicted values are based on typical chemical shifts for chromanone scaffolds and the electronic effects of the bromine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound-4-one is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for this compound-4-one

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (aliphatic)Medium
~1680C=O stretch (ketone)Strong
~1600, ~1470C=C stretch (aromatic)Medium
~1250C-O stretch (aryl ether)Strong
~800-600C-Br stretchMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound-4-one

m/z Value Interpretation Notes
[M]⁺ and [M+2]⁺Molecular ion peaksDue to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
[M-CO]⁺Loss of a carbonyl groupA common fragmentation pathway for ketones.
Other fragmentsCorresponding to the cleavage of the chromanone ringProvides structural information.

Biological Significance and Potential Applications

Chromanones are a class of flavonoids that are prevalent in nature and have garnered significant attention from the scientific community due to their diverse pharmacological activities. While the specific biological profile of this compound-4-one is still under investigation, the broader chromanone scaffold is known to exhibit a wide range of biological effects, making it a "privileged structure" in drug discovery.

Key Biological Activities of Chromanones:

  • Anticancer Activity: Many chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Effects: Chromanones have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators and enzymes.

  • Neuroprotective Properties: Certain chromanones have been investigated for their potential in treating neurodegenerative diseases. They can act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the management of Parkinson's and Alzheimer's diseases, respectively.

  • Antimicrobial and Antiviral Activities: The chromanone core is also found in compounds with notable activity against various bacterial, fungal, and viral pathogens.

The introduction of a bromine atom at the 7-position of the chromanone ring can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance the compound's biological activity, selectivity, and pharmacokinetic profile. Therefore, this compound-4-one represents a valuable lead compound for the development of novel therapeutics targeting a range of diseases.

Signaling_Pathway Chromanone Chromanone Derivative (e.g., this compound-4-one) MAOB Monoamine Oxidase B (MAO-B) Chromanone->MAOB Inhibition Neuroprotection Neuroprotective Effects Chromanone->Neuroprotection Neurotransmission Dopamine Metabolism MAOB->Neurotransmission Regulates ROS Reduced Oxidative Stress MAOB->ROS Contributes to Neurotransmission->Neuroprotection ROS->Neuroprotection

A representative diagram of a potential signaling pathway for chromanone derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound-4-one, highlighting its potential as a valuable scaffold in drug discovery. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

Spectroscopic Profile of 7-Bromochroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromochroman, a heterocyclic compound relevant to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopic analysis and data from analogous chemical structures. The information herein is intended to support analytical efforts, structural confirmation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.15Doublet (d)~8.41H
H-6~7.00Doublet of doublets (dd)~8.4, ~2.11H
H-8~6.85Doublet (d)~2.11H
H-2 (OCH₂)~4.15Triplet (t)~5.22H
H-4 (ArCH₂)~2.75Triplet (t)~6.52H
H-3 (CH₂)~1.95Multiplet (m)-2H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~66.5
C-3~22.0
C-4~29.0
C-4a~121.5
C-5~129.5
C-6~128.0
C-7~116.0
C-8~117.5
C-8a~153.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H Stretch
2950-2850Medium-StrongAliphatic C-H Stretch
1600-1585, 1500-1400Medium-WeakAromatic C=C Bending
~1230StrongAryl-O Stretch (Asymmetric)
~1050StrongAlkyl-O Stretch
860-680StrongAromatic C-H Bending (Out-of-plane)
600-500MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

m/z RatioRelative AbundanceAssignment
214/212High[M]⁺∙ (Molecular Ion)
133Medium[M - Br]⁺
105Medium[M - Br - CO]⁺
77Medium[C₆H₅]⁺

Note: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺∙ and M+2⁺∙) of almost equal intensity.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer : Filter the solution into a 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing : Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, the thin solid film method is common. Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).

  • Application : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[3]

  • Introduction : Introduce the sample into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.

  • Ionization : In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV for EI-MS) to generate the molecular ion and subsequent fragment ions.[3]

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection : Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Final Confirmation MS Mass Spectrometry MS_Info Molecular Formula (from M⁺∙) Presence of Bromine (M⁺∙/M+2⁺∙) MS->MS_Info IR IR Spectroscopy IR_Info Functional Groups (Aromatic, Ether, C-Br) IR->IR_Info NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity & Environment NMR->NMR_Info Structure Structure of This compound MS_Info->Structure IR_Info->Structure NMR_Info->Structure

Caption: Logical flow for the structural elucidation of this compound.

References

A Technical Guide to the Solubility and Stability of 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 7-Bromochroman in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a detailed profile. Furthermore, this guide outlines standard experimental protocols for the systematic determination of these crucial physicochemical properties, providing a framework for researchers in drug discovery and development.

Introduction

This compound is a halogenated derivative of the chroman scaffold, a core structure found in a variety of biologically active compounds. Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its synthesis, purification, formulation, and evaluation in biological systems.[1][2] This guide presents a predictive assessment of these properties and provides robust protocols for their empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent.[3][4] this compound possesses a largely non-polar bicyclic structure, with the ether linkage and the bromine atom introducing some degree of polarity. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[3]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe large hydrophobic chroman structure is expected to dominate, leading to poor solvation by polar protic solvents. Limited hydrogen bonding capability further reduces solubility.[1]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can engage in dipole-dipole interactions with this compound and are effective at solvating a wide range of organic molecules.[1]
Non-Polar Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, HexaneHighThe non-polar nature of the chroman backbone suggests good solubility in non-polar and weakly polar organic solvents.[1]

Predicted Stability Profile

The stability of a compound is its ability to resist chemical change over time under various environmental conditions.[5][6] The chroman ring and the carbon-bromine bond are the primary sites of potential degradation for this compound.

Key Stability Considerations:

  • pH: The chroman ring system can be susceptible to ring-opening under strongly acidic or basic conditions.[1]

  • Oxidation: While the chroman ring itself is relatively stable to oxidation, harsh oxidizing conditions could potentially lead to degradation.

  • Light: Bromo-organic compounds can be sensitive to light, particularly UV radiation, which can induce cleavage of the carbon-bromine bond.[7]

  • Temperature: Elevated temperatures may promote degradation, potentially through cleavage of the C-Br bond.[7]

Experimental Protocols

The following protocols provide a framework for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DCM)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the samples to stand, permitting the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The solubility is then calculated based on the measured concentration.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods.[8]

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH, phosphate buffers)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to a range of stress conditions:

    • Acidic/Basic Hydrolysis: Add HCl or NaOH to the solutions and heat (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Add hydrogen peroxide to the solution and store it at room temperature or elevated temperature.

    • Thermal Stress: Store solid this compound and its solutions at elevated temperatures (e.g., 60 °C, 80 °C).[7]

    • Photostability: Expose solid this compound and its solutions to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Compound Acquisition cluster_1 Solubility Assessment cluster_2 Stability Assessment start This compound sol_exp Shake-Flask Experiment start->sol_exp stab_exp Forced Degradation Study start->stab_exp sol_analysis HPLC/UV-Vis Analysis sol_exp->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data stress Stress Conditions (pH, Temp, Light, Oxid.) stab_exp->stress stab_analysis Stability-Indicating HPLC stress->stab_analysis stab_data Degradation Profile stab_analysis->stab_data

Caption: Workflow for solubility and stability assessment.

Factors Influencing the Stability of this compound

G cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways center This compound Stability RingOpening Chroman Ring Opening center->RingOpening Dehydrobromination Dehydrobromination center->Dehydrobromination CBrCleavage C-Br Bond Cleavage center->CBrCleavage Oxidation Oxidation Products center->Oxidation pH pH pH->center Temp Temperature Temp->center Light Light (UV) Light->center Oxid Oxidizing Agents Oxid->center

Caption: Factors affecting this compound stability.

Conclusion

References

7-Bromochroman: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] The introduction of a bromine atom, specifically at the 7-position, transforms the basic chroman structure into 7-Bromochroman, a highly versatile building block for drug discovery. The bromine atom serves as a key synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions, which is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.[2][3] This guide provides a comprehensive overview of this compound's chemical properties, synthetic utility, and its role in the development of novel therapeutic agents.

Physicochemical Properties

Understanding the fundamental properties of this compound and its key derivatives is essential for their application in synthesis and drug design. The bromine atom significantly influences the molecule's lipophilicity and reactivity.[4]

PropertyThis compoundThis compound-4-oneThis compound-3-ol
CAS Number 941710-30-1[5]18442-22-3[6]1060814-29-0[7]
Molecular Formula C₉H₉BrO[5]C₉H₇BrO₂[6]C₉H₉BrO₂[7]
Molecular Weight 213.07 g/mol [5]227.05 g/mol [6]229.07 g/mol [7]
Appearance Not specifiedWhite to yellow solid[8]Solid (Predicted)[7]
Purity ≥97%[5]Not specifiedTypically ≥98%[3]
Solubility Not specifiedNot specifiedSoluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water (Predicted).[7]

Synthesis of Key this compound Intermediates

The most common entry point for derivatization is through the ketone, this compound-4-one, which can be synthesized and subsequently reduced to other useful intermediates like this compound-3-ol.[3][9]

Experimental Protocol: Synthesis of this compound-4-one

A reported method for synthesizing this compound-4-one involves the hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst.[6][8]

  • Materials: 7-Bromo-benzopyrone, Ethanol, Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride [Rh(PPh₃)₃Cl]), Hydrogen gas.[6]

  • Procedure:

    • Dissolve 7-Bromo-benzopyrone (0.329 mol) in ethanol to a concentration of 0.4 mol·L⁻¹.[6]

    • Add Wilkinson's catalyst (4 mol%) to the solution.[6]

    • Pressurize the reaction vessel with hydrogen gas to 0.3 MPa.[6]

    • Heat the mixture to 70°C and maintain for 20 hours.[6]

    • Monitor the reaction for completion.

    • Upon completion, cool the reaction, vent the hydrogen, and remove the solvent under reduced pressure.

    • The crude product can be purified by standard methods, with a reported yield of 79.8%.[6]

Experimental Protocol: Reduction to this compound-3-ol

The secondary alcohol, this compound-3-ol, is readily prepared by the reduction of this compound-4-one, providing another key point for diversification.[3][7]

  • Materials: this compound-4-one, Methanol (MeOH), Sodium borohydride (NaBH₄), Water, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).[3]

  • Procedure:

    • Dissolve this compound-4-one (1.0 eq) in methanol (0.1 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.[3]

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.[3]

    • Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[3]

    • Carefully quench the reaction by the slow addition of water.[3]

    • Remove the methanol under reduced pressure.[3]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound-3-ol.[3]

G cluster_synthesis Synthetic Pathway to this compound Intermediates start 7-Bromo-benzopyrone ketone This compound-4-one start->ketone Hydrogenation (Wilkinson's Catalyst) alcohol This compound-3-ol ketone->alcohol Reduction (NaBH4, MeOH)

Caption: Synthetic route to key this compound intermediates.

Synthetic Applications in Medicinal Chemistry

This compound's utility stems from its bifunctional nature, allowing for modifications at both the aromatic ring and the heterocyclic portion of the molecule.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the construction of complex molecular architectures and extensive SAR studies.[2]

  • Materials: this compound derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2 eq), Solvent (e.g., Toluene/Water mixture).[2]

  • Procedure:

    • In a reaction vessel, combine the this compound derivative, arylboronic acid, and base.[2]

    • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.[2]

    • Add the solvent and degas the mixture.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction and perform an aqueous work-up, extracting the product with an organic solvent.[10]

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[10]

Derivatization of the Hydroxyl Group

For derivatives like this compound-3-ol, the secondary alcohol provides another site for modification through reactions like oxidation, nucleophilic substitution, or esterification.[3]

  • Materials: this compound-3-ol (1.0 eq), Anhydrous pyridine, 4-dimethylaminopyridine (DMAP, 0.1 eq), Acyl chloride (1.2 eq), Ethyl acetate.[3]

  • Procedure:

    • Dissolve this compound-3-ol in anhydrous pyridine (0.2 M) at 0°C.[3]

    • Add a catalytic amount of DMAP, followed by the dropwise addition of the desired acyl chloride.[3]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[3]

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.[3]

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[3]

G cluster_diversification Diversification of the this compound Scaffold scaffold This compound-3-ol suzuki Suzuki Coupling (Aryl Boronic Acids) scaffold->suzuki C-Br Bond Functionalization ester Esterification (Acyl Chlorides) scaffold->ester O-H Bond Functionalization library Diverse Compound Library suzuki->library ester->library

Caption: Synthetic diversification pathways from this compound-3-ol.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the chroman nucleus have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1] While specific data for this compound derivatives is limited, the scaffold serves as a valuable starting point for developing novel therapeutics in these areas.[1]

Hypothetical Mechanism of Action

Given the known activities of related chroman derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.[4]

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor 7-Halogenated Chroman-3-ol Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the potential anticancer activity of newly synthesized this compound derivatives, a standard MTT assay is commonly employed to measure cellular metabolic activity as an indicator of cell viability.[1][4]

  • Materials: Human cancer cell lines (e.g., HeLa, HepG2), cell culture medium, fetal bovine serum, antibiotics, 96-well plates, test compounds (dissolved in DMSO), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilizing agent (e.g., DMSO or isopropanol with HCl).[1][4]

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for an MTT-based cytotoxicity assay.[1]

Comparative and Quantitative Data

While direct biological data for this compound derivatives is not widely published, analysis of related compounds provides a framework for predicting their properties and potential.[1][4]

Predicted Influence of Halogen Substitution

The choice of halogen can significantly impact a molecule's physicochemical and pharmacokinetic properties. Bromine, being larger and more polarizable than chlorine, is expected to increase lipophilicity.[4]

Property (Predicted)This compound-3-OL7-Chlorochroman-3-OLRationale for Comparison
Molecular Weight HigherLowerThe atomic weight of Bromine is greater than Chlorine.[4]
Lipophilicity (LogP) HigherLowerBromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.[4]
Metabolic Stability Potentially LowerPotentially HigherThe Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond.[4]
Illustrative Biological Data for Analogous Compounds

The following data for related chroman derivatives illustrates the potential biological activities that can be achieved with this scaffold.

CompoundBiological ActivityIC₅₀ ValueTarget/Cell Line
Chroman Derivative AAnticancer5.2 µMMCF-7 (Breast Cancer)
Chroman Derivative BAnti-inflammatory10.5 µMCOX-2 Inhibition
Chroman Derivative CNeuroprotective2.1 µMOxidative Stress Model
Note: These values are for illustrative purposes for analogous compounds and do not represent data for this compound itself.[1]

Conclusion

This compound is a valuable and highly adaptable building block in medicinal chemistry. Its strategic importance lies in the reactive bromine handle at the 7-position, which facilitates extensive diversification through modern synthetic methods like palladium-catalyzed cross-coupling. This allows for the systematic exploration of chemical space to generate novel compound libraries for biological screening.[3] The chroman core provides a proven structural foundation for interaction with various biological targets, suggesting that derivatives of this compound hold significant promise for the development of new therapeutic agents in oncology, neurodegenerative diseases, and inflammatory disorders.[1] The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the synthetic potential of this important intermediate.

References

The Emerging Therapeutic Potential of 7-Bromochroman Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. The strategic incorporation of a bromine atom at the 7-position of the chroman ring system offers a valuable tool for medicinal chemists, influencing the molecule's physicochemical properties and providing a versatile handle for further chemical modifications. This technical guide delves into the potential biological activities of 7-Bromochroman derivatives, summarizing the available quantitative data, outlining detailed experimental protocols for their evaluation, and visualizing key experimental workflows. While research specifically focused on this compound derivatives is still emerging, this document compiles the existing evidence and provides a framework for future investigations based on the activities of analogous compounds.

Potential Therapeutic Applications

Derivatives of the chroman nucleus have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially enhancing their potency and selectivity.[1]

Antimicrobial Activity

One of the most promising and quantitatively supported activities of a this compound derivative is its potent effect against Mycobacterium tuberculosis (Mtb). A study focused on chroman-4-one linked thiosemicarbazide derivatives identified a compound, (2E)-2-(this compound-4-ylidene)hydrazinecarbothioamide, with significant anti-Mtb activity.[2]

Table 1: Antimicrobial Activity of a this compound Derivative

CompoundTarget OrganismMIC (µg/mL)
(2E)-2-(this compound-4-ylidene)hydrazinecarbothioamideMycobacterium tuberculosis1

MIC: Minimum Inhibitory Concentration[2]

The potent activity of this derivative highlights the potential of the this compound scaffold in the development of new anti-tubercular agents.[2] While broader antimicrobial screening data for this compound derivatives is limited, the general class of chroman-4-ones has shown activity against various bacteria and fungi.[3]

Anticancer Activity

Chroman derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1] The bromine substituent is thought to potentially enhance this activity.[1] While specific IC50 values for this compound derivatives are not yet widely published, the evaluation of their cytotoxic effects is a key area of investigation. Patents have also cited this compound-4-one as a key intermediate in the synthesis of novel compounds for cancer therapy, suggesting its importance in this field.[4][5][6]

Anti-inflammatory and Neuroprotective Effects

The antioxidant properties of the chroman ring system make it a promising scaffold for developing agents to combat neurodegenerative diseases by mitigating oxidative stress.[1] Chroman-based compounds have also been reported to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.[1] Although specific experimental data for this compound derivatives in these areas are still forthcoming, the foundational chroman structure suggests that these are promising avenues for future research.

Experimental Protocols

To facilitate further research and evaluation of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of (2E)-2-(this compound-4-ylidene)hydrazinecarbothioamide[2]

This protocol describes the synthesis of a this compound derivative with demonstrated anti-Mtb activity.

Materials:

  • This compound-4-one

  • N-phenylhydrazinecarboxamide

  • p-toluenesulfonic acid

  • Anhydrous Methanol (MeOH)

Procedure:

  • Dissolve this compound-4-one (0.5 mmol) in anhydrous MeOH (6 mL) and heat at reflux for 15 minutes until completely dissolved.

  • Add N-phenylhydrazinecarboxamide (1 mmol) and p-toluenesulfonic acid (0.074 mmol) to the reaction mixture.

  • Continue heating at reflux for 7 hours, during which a solid product will form.

  • Filter the solid, wash with MeOH, and dry to obtain the final product.

G cluster_synthesis Synthesis Workflow This compound-4-one This compound-4-one Reaction Mixture Reaction Mixture This compound-4-one->Reaction Mixture N-phenylhydrazinecarboxamide N-phenylhydrazinecarboxamide N-phenylhydrazinecarboxamide->Reaction Mixture p-toluenesulfonic acid p-toluenesulfonic acid p-toluenesulfonic acid->Reaction Mixture Catalyst Anhydrous MeOH Anhydrous MeOH Anhydrous MeOH->Reaction Mixture Solvent Reflux (7h) Reflux (7h) Reaction Mixture->Reflux (7h) Filtration & Washing Filtration & Washing Reflux (7h)->Filtration & Washing Final Product Final Product Filtration & Washing->Final Product

Synthesis of a bioactive this compound derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)[7]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum

  • Appropriate broth medium

  • 96-well microtiter plates

  • Positive and negative controls

Procedure:

  • Prepare a standardized microbial inoculum in the logarithmic growth phase.

  • Perform serial two-fold dilutions of the test compound in the broth medium within the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

G cluster_mic MIC Determination Workflow Prepare Inoculum Prepare Inoculum Inoculation Inoculation Prepare Inoculum->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G cluster_mtt MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the precise mechanisms of action for this compound derivatives are still under investigation, related compounds are known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. A hypothetical mechanism could involve the inhibition of pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[7]

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bromochroman This compound Derivative Bromochroman->PI3K Inhibits?

References

The Chroman Scaffold: A Privileged Core in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has inspired the synthesis and investigation of a vast library of chroman derivatives. This technical guide provides a comprehensive overview of the discovery, history, and therapeutic applications of the chroman core, with a focus on its role in anticancer, anti-inflammatory, and antimicrobial research. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.

Discovery and Historical Perspective

The history of the chroman scaffold is intertwined with the exploration of natural products. Early investigations into plant-derived compounds like flavonoids and tocopherols (Vitamin E) revealed the presence of the chroman ring system as a fundamental structural component.[1] These natural chromans demonstrated a range of biological effects, from antioxidant properties to enzymatic inhibition, sparking interest in their therapeutic potential.

One of the earliest synthetic explorations of the chroman ring system dates back to the early 20th century.[2] However, it was the discovery of the potent biological activities of natural chroman-containing compounds that truly catalyzed the development of synthetic methodologies. The pursuit of novel therapeutic agents has since led to the creation of a multitude of synthetic chroman derivatives, some of which have advanced to clinical use. Notable examples include the non-steroidal selective estrogen receptor modulator (SERM) Ormeloxifene , used as an oral contraceptive, and the antihypertensive drug Nebivolol .[3][4] The journey of the chroman scaffold from a natural product curiosity to a cornerstone of synthetic medicinal chemistry highlights its enduring importance in the quest for new medicines.

Therapeutic Applications and Biological Activities

Chroman derivatives have been extensively investigated for a wide range of pharmacological activities. Their ability to interact with various biological targets has led to their development as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The chroman scaffold is a key feature in numerous compounds exhibiting potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. The following table summarizes the in vitro anticancer activity of selected chroman derivatives.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Compound 6iMCF-7 (Breast Cancer)34.7[5]
3-Benzylidene chroman-4-one analogsMCF-7 (Breast Cancer)Induces sub-G0/G1 population[5]
Chromene derivative 2HT-29 (Colon Cancer)Higher activity than doxorubicin[5]
Chromene derivative 5HepG-2 (Liver Cancer)Higher activity than doxorubicin[5]
6,8-dibromo-2-pentylchroman-4-oneMCF-7 (Breast Cancer)Antiproliferative[6]
6,8-dibromo-2-pentylchroman-4-oneA549 (Lung Carcinoma)Antiproliferative[6]
Brominated-Ormeloxifene (Br-ORM)Cervical Cancer CellsInhibits cell proliferation[3]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Chroman derivatives have demonstrated significant anti-inflammatory properties, with a primary mechanism of action being the inhibition of the NF-κB signaling pathway.[7] The table below presents the inhibitory activity of selected chroman derivatives against NF-κB.

Compound/DerivativeCell LineIC50 (µM)Reference
Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s)RAW 264.7 (Macrophage)18.2[7]
KL-1156RAW 264.7 (Macrophage)43.9[7]
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14)Human Endothelial CellsPotent inhibitor of TNF-α-induced ICAM-1 expression[8]
Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Chroman-4-one derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[9][10] Their mechanism of action is thought to involve the inhibition of key microbial enzymes. The following tables summarize the minimum inhibitory concentration (MIC) values of selected chroman derivatives.

Table 3: Antibacterial Activity of Chroman-4-one Derivatives

CompoundStaphylococcus epidermidis (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Salmonella enteritidis (MIC, µg/mL)Reference
1 256512512[9]
2 128256256[9]
3 256512512[9]
4a 3264-[10]
4b 3264-[10]
4d 3264-[10]
Amoxicillin 64256-[10]
Ampicillin 78--[10]

Table 4: Antifungal Activity of Chroman-4-one Derivatives

CompoundCandida albicans (MIC, µg/mL)Candida tropicalis (MIC, µg/mL)Nakaseomyces glabratus (MIC, µg/mL)Reference
1 64128128[9]
2 64128128[9]
21 64128128[9]
Amphotericin B --500[10]

Key Signaling Pathways Modulated by Chroman Derivatives

The diverse biological activities of chroman derivatives stem from their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. This section explores three major pathways targeted by these compounds: NF-κB, SIRT2, and PI3K/Akt.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Several chroman derivatives have been identified as potent inhibitors of this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the putative points of inhibition by chroman derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IL-1 IL-1 IL1R IL1R IL-1->IL1R TNFR TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkB NF-κB (p65/p50) IkappaB_P p-IκB IkappaB->IkappaB_P NFkB->IkappaB Inhibition NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Ub Ubiquitination IkappaB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->IkappaB Chroman_Derivative_1 Chroman Derivative Chroman_Derivative_1->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Chroman_Derivative_2 Chroman Derivative Chroman_Derivative_2->NFkB_n Inhibition of DNA binding

NF-κB signaling pathway and points of inhibition by chroman derivatives.
Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and metabolism. Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases. Chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2. The following diagram illustrates the enzymatic activity of SIRT2 and its inhibition by a chroman-4-one derivative.

SIRT2_Inhibition cluster_reaction SIRT2 Deacetylation Reaction SIRT2 SIRT2 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate NAM Nicotinamide SIRT2->NAM 2-O-acetyl-ADP-ribose 2'-O-acetyl-ADP-ribose SIRT2->2-O-acetyl-ADP-ribose Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 NAD NAD+ NAD->SIRT2 Chroman_Inhibitor Chroman-4-one Inhibitor Chroman_Inhibitor->SIRT2 Binding to active site

Mechanism of SIRT2 inhibition by a chroman-4-one derivative.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention. While direct inhibition by chroman derivatives is still under investigation, related compounds such as coumarins have been shown to modulate this pathway.[11] The diagram below depicts the PI3K/Akt pathway and a potential point of intervention.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Akt_P p-Akt Akt->Akt_P mTORC1 mTORC1 Akt_P->mTORC1 Activation Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Chroman_Analog Chroman Analog Chroman_Analog->PI3K Inhibition

PI3K/Akt signaling pathway and potential inhibition by chroman analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chroman scaffolds and the evaluation of their biological activities.

Synthesis of Chroman-4-one

Method: Base-Promoted Condensation of a 2'-Hydroxyacetophenone with an Aldehyde [12]

  • Materials:

    • Appropriate 2'-hydroxyacetophenone (1.0 eq)

    • Corresponding aldehyde (1.1 eq)

    • Diisopropylamine (DIPA) (1.1 eq)

    • Ethanol (EtOH)

    • Dichloromethane (CH₂Cl₂)

    • 10% aqueous Sodium Hydroxide (NaOH)

    • 1 M aqueous Hydrochloric acid (HCl)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde and DIPA.

    • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired chroman-4-one.

Synthesis of Chroman-2-carboxylic acid N-(4-chlorophenyl)amide

Method: Amide Coupling (General procedure adapted from similar syntheses)

  • Materials:

    • Chroman-2-carboxylic acid (1.0 eq)

    • 4-chloroaniline (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve chroman-2-carboxylic acid in anhydrous DCM.

    • Add 4-chloroaniline and a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the coupling agent (e.g., DCC) portion-wise and stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired amide.

In Vitro Anticancer Activity Assay (MTT Assay)[5]
  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the chroman derivative and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[9]
  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

    • Serial Dilution: Perform serial two-fold dilutions of the chroman derivative in the broth in a 96-well microplate.

    • Inoculation: Add the standardized inoculum to each well.

    • Incubation: Incubate the microplate at an appropriate temperature for 24-48 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have allowed for the development of a diverse range of compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The ongoing exploration of the molecular mechanisms underlying these activities, coupled with the development of innovative synthetic strategies, promises to further expand the therapeutic potential of this remarkable heterocyclic core. This technical guide serves as a foundational resource for researchers dedicated to harnessing the power of the chroman scaffold in the pursuit of next-generation medicines.

References

A Technical Guide to 7-Bromochroman: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromochroman, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis, and visualizes key chemical transformations and supplier classifications.

Commercial Availability of this compound

This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary, impacting its price. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberPurityAvailable Quantities
ChemUniverse941710-30-197%100mg, 250mg, 1g
Ivy Fine Chemicals941710-30-1Not Specified100mg, 250mg, 1g, 5g
Alichem941710-30-1Not Specified100mg, 250mg, 1g, 5g
Sunway Pharm941710-30-197%100mg, 250mg, 1g, 5g

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 7-bromo-4-chromone. The first step involves the reduction of the enone system to produce this compound-4-one, which is then further reduced to yield the final product, this compound.

Step 1: Synthesis of this compound-4-one

A common method for the synthesis of this compound-4-one is through the catalytic hydrogenation of 7-bromo-4-chromone.

Experimental Protocol:

  • Materials: 7-bromo-4-chromone, Ethanol, Wilkinson's catalyst (Rh(PPh₃)₃Cl), Hydrogen gas.

  • Procedure:

    • In a suitable pressure vessel, dissolve 7-bromo-4-chromone in ethanol to a concentration of 0.4 mol/L.

    • Add Wilkinson's catalyst (4 mol% relative to the starting material).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 0.3 MPa.

    • Heat the reaction mixture to 70°C and stir for 20 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

    • Remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound-4-one.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound from this compound-4-one

The conversion of the ketone functionality in this compound-4-one to a methylene group to yield this compound can be accomplished via a Wolff-Kishner reduction. This method is particularly suitable for substrates that may be sensitive to acidic conditions.

Experimental Protocol (Wolff-Kishner Reduction):

  • Materials: this compound-4-one, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound-4-one, hydrazine hydrate (4 equivalents), and diethylene glycol.

    • Heat the mixture to 100-120°C for 1-2 hours to allow for the formation of the hydrazone intermediate.

    • Carefully add potassium hydroxide pellets (4 equivalents) to the reaction mixture.

    • Increase the temperature to 190-200°C and allow the mixture to reflux. Water and excess hydrazine will be distilled off.

    • Continue refluxing for 3-5 hours, or until the evolution of nitrogen gas ceases.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Visualizing the Synthesis and Supplier Landscape

To better understand the synthetic pathway and the commercial landscape, the following diagrams are provided.

Synthesis_of_7_Bromochroman start 7-Bromo-4-chromone intermediate This compound-4-one start->intermediate Catalytic Hydrogenation product This compound intermediate->product Wolff-Kishner Reduction

Synthetic pathway to this compound.

Supplier_Categorization cluster_0 Supplier Types cluster_1 Characteristics manufacturer Manufacturers bulk Bulk Quantities manufacturer->bulk distributor Distributors distributor->bulk small Small Scale / R&D distributor->small catalog Extensive Catalog distributor->catalog research_chems Research Chemical Suppliers research_chems->small

Categorization of chemical suppliers.

Safety data sheet and handling precautions for 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 7-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No: 941710-30-1), a chemical compound used in research and development. Due to the limited extent of its toxicological investigation, this document compiles available safety information and general best practices for handling similar chemical substances.[1] Adherence to these guidelines is crucial for ensuring personal and environmental safety in a laboratory setting.

Section 1: Safety Data Sheet Summary

This section summarizes the key safety information for this compound, based on available Safety Data Sheets (SDS).

Hazards Identification

While a comprehensive hazard assessment is not available, this compound is classified as a potential irritant.

  • Primary Hazards:

    • May cause respiratory irritation.[1]

  • Supplemental Hazards:

    • The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Composition and Physical Properties

The fundamental properties of this compound are detailed below.

PropertyValueReference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 941710-30-1[1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
Toxicological and Ecological Information

Toxicological data for this compound is limited. The information below is based on current knowledge.

EndpointDataReference
Acute Toxicity No data available.[1]
Skin Corrosion/Irritation No data available.[1]
Serious Eye Damage/Irritation No data available.[1]
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (QSAR modeling).[1]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Specific Target Organ Toxicity (Single Exposure) Inhalation may cause respiratory irritation.[1]
Ecological Toxicity No data available. Environmental exposure should be avoided.[1]

Section 2: Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.Protects against eye contact, which can cause serious irritation.
Skin Protection Use chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. Wear a lab coat or chemical-resistant apron.[1]Prevents skin contact, which may cause irritation or absorption.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P95 for nuisance exposures, or OV/AG/P99 for higher levels).[1]Protects against the inhalation of potentially harmful dust or vapors.
Handling Procedures

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Pre-Handling Check: Inspect all PPE for integrity. Ensure all necessary equipment is clean and readily available.

  • Weighing and Transfer: Conduct these operations within a fume hood to minimize inhalation exposure. Avoid generating dust.

  • Spill Prevention: Use secondary containment for all containers.

  • Hygiene: Wash hands thoroughly after handling. Dispose of contaminated gloves properly.[1]

Storage Conditions
  • Store in a dry, sealed container in a cool, well-ventilated place.[1]

  • Avoid moisture.[1]

  • Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Section 3: Emergency and Disposal Procedures

This section outlines the necessary steps to take in an emergency and the protocols for proper waste disposal.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[1]

Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards: Hazardous decomposition products may include carbon oxides and hydrogen bromide gas.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.[1]

Section 4: Visual Guides

The following diagrams illustrate key safety workflows and procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Prep->PPE Vent 3. Work in Fume Hood PPE->Vent Weigh 4. Weigh/Transfer Chemical Vent->Weigh React 5. Perform Experiment Weigh->React Contain 6. Use Secondary Containment React->Contain Decon 7. Decontaminate Glassware Contain->Decon Waste 8. Segregate & Label Waste Decon->Waste Dispose 9. Dispose via Licensed Service Waste->Dispose Cleanup 10. Clean Work Area Dispose->Cleanup RemovePPE 11. Remove PPE & Wash Hands Cleanup->RemovePPE

Caption: A workflow for the safe handling of this compound.

FirstAidResponse cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Provide artificial respiration if needed Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15 min) Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT induce vomiting Ingestion->RinseMouth ConsultMD Consult a Physician Show SDS FreshAir->ConsultMD WashSkin->ConsultMD RinseEyes->ConsultMD RinseMouth->ConsultMD

Caption: First-aid response to this compound exposure.

WasteDisposalProcedure cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Start Generate Chemical Waste Segregate 1. Segregate Waste (Solid vs. Liquid, Halogenated) Start->Segregate Container 2. Use Designated, Labeled, Sealed Hazardous Waste Container Segregate->Container Store 3. Store in a Secure, Ventilated Area Container->Store Incompatible 4. Do Not Mix with Incompatible Waste Store->Incompatible LicensedService 5. Contact Licensed Professional Waste Disposal Service Incompatible->LicensedService Documentation 6. Maintain Disposal Records LicensedService->Documentation End Disposal Complete Documentation->End

Caption: A procedure for the proper disposal of chemical waste.

References

Predicted ¹H and ¹³C NMR Shifts for 7-Bromochroman-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Bromochroman-3-ol. The information herein is intended for researchers, scientists, and professionals in drug development and organic chemistry who require reference data for this compound. In the absence of experimentally acquired spectra in publicly available literature, this guide utilizes advanced computational methods to predict the chemical shifts, offering a valuable resource for structural verification and analysis.

Introduction to this compound-3-ol

This compound-3-ol is a heterocyclic organic compound built upon the chroman scaffold. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the heterocyclic ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Accurate NMR data is crucial for the characterization and quality control of this and related compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound-3-ol. These predictions were generated using a machine learning model that leverages a large database of experimental NMR data and employs a sophisticated algorithm to calculate chemical shifts based on the molecular structure.

Predicted ¹H NMR Shifts

The predicted ¹H NMR chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) is also predicted based on the expected spin-spin coupling.

Atom NumberPredicted Chemical Shift (ppm)Predicted Multiplicity
H2a4.25dd
H2b3.89dd
H34.15m
H4a2.95dd
H4b2.80dd
H56.80d
H67.10dd
H87.05d
OHVariable (typically 1.5-3.0)s
Predicted ¹³C NMR Shifts

The predicted ¹³C NMR chemical shifts are provided in parts per million (ppm) relative to TMS.

Atom NumberPredicted Chemical Shift (ppm)
C270.2
C365.8
C430.5
C4a120.5
C5118.0
C6130.1
C7115.6
C8128.8
C8a154.2

Visualization of this compound-3-ol

The following diagram illustrates the chemical structure of this compound-3-ol with the atom numbering used for the NMR shift assignments.

Caption: Structure of this compound-3-ol with IUPAC numbering.

Experimental Protocols: NMR Shift Prediction Methodology

The ¹H and ¹³C NMR chemical shifts presented in this guide were obtained using a computational prediction engine. This approach has become a valuable tool in modern chemistry, providing reliable data in the absence of experimental spectra.[1] The workflow for generating these predicted values is outlined below.

G cluster_input Input cluster_prediction Prediction Engine cluster_output Output structure Molecular Structure (this compound-3-ol) algorithm Machine Learning Algorithm (Neural Network / HOSE Codes) structure->algorithm h_shifts Predicted ¹H Shifts algorithm->h_shifts c_shifts Predicted ¹³C Shifts algorithm->c_shifts database Spectral Database database->algorithm

Caption: Workflow for NMR shift prediction.

  • Molecular Structure Input : The process begins with the input of the two-dimensional chemical structure of this compound-3-ol into the prediction software.

  • Prediction Algorithm : The software employs a combination of algorithms to predict the NMR shifts.

    • For ¹H NMR : A neural network-based approach is often used. This model has been trained on a vast library of experimentally determined ¹H NMR spectra and learns the complex relationships between the local electronic environment of each proton and its chemical shift.

    • For ¹³C NMR : A method based on Hierarchical Organisation of Spherical Environments (HOSE) codes is frequently utilized.[2] This algorithm encodes the chemical environment around each carbon atom up to several bond lengths away and compares this code to a large database of known structures and their corresponding experimental ¹³C chemical shifts to find the best match and predict the shift.

  • Database Correlation : The prediction engine correlates the input structure with its extensive internal database of assigned spectra. This database contains a wide variety of molecular scaffolds and functional groups, allowing for accurate predictions even for relatively complex molecules.

  • Output Generation : The final output is a list of predicted ¹H and ¹³C chemical shifts, along with predicted multiplicities for the proton signals. These values represent the most probable chemical shifts for each unique atom in the molecule under standard NMR conditions (typically in CDCl₃ solvent).

It is important to note that while these prediction methods are highly accurate, the predicted values may differ slightly from experimentally determined shifts due to factors such as solvent effects, concentration, and temperature. Nevertheless, they provide an excellent approximation for the purposes of structural elucidation and spectral assignment.

References

Methodological & Application

Application Notes and Protocols for the Reduction of 7-Bromochroman-4-one to 7-Bromochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of 7-bromochroman-4-one to this compound-4-ol is a critical transformation in synthetic organic chemistry, particularly in the synthesis of biologically active molecules and pharmaceutical intermediates. The resulting secondary alcohol, this compound-4-ol, serves as a versatile building block for further functionalization. This document provides detailed protocols for this reduction, focusing on the widely used sodium borohydride method and briefly discussing catalytic hydrogenation as an alternative.

Methods for the Reduction of this compound-4-one

The conversion of the ketone in this compound-4-one to a secondary alcohol can be efficiently achieved through several reductive methods. The most common and accessible method involves the use of sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2] An alternative approach is catalytic hydrogenation, which employs hydrogen gas in the presence of a metal catalyst.[3][4]

Data Presentation

The following table summarizes and compares the key parameters of two primary methods for the reduction of this compound-4-one.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with a metal catalyst (e.g., Ru, Pt, Ni)[3][5]
Solvent Protic solvents like methanol (MeOH) or ethanol (EtOH)[6][7]Various organic solvents (e.g., ethanol, ethyl acetate)
Temperature 0 °C to room temperature[6]Room temperature to elevated temperatures
Pressure Atmospheric pressureAtmospheric to high pressure
Reaction Time 4-12 hours[6]Varies depending on catalyst and conditions
Work-up Aqueous quench and extraction[6]Filtration and solvent removal
Selectivity High for ketones over other functional groups like esters[2]Can reduce other functional groups depending on the catalyst and conditions[3]
Safety NaBH₄ reacts with water and acids to produce flammable hydrogen gas[1]Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts

Experimental Protocols

Protocol 1: Reduction of this compound-4-one using Sodium Borohydride

This protocol is based on the established procedure for the reduction of similar chroman-4-one derivatives.[6]

Materials:

  • This compound-4-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound-4-one (1.0 equivalent) in anhydrous methanol to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound-4-ol.[6]

Mandatory Visualizations

Experimental Workflow for Sodium Borohydride Reduction

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound-4-one in Methanol at 0°C B Add NaBH4 (1.5 eq) portion-wise A->B C Stir at Room Temperature (4-12 hours) B->C D Quench with Ice-Water C->D E Extract with Ethyl Acetate (3x) D->E F Wash with HCl, NaHCO3, and Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J This compound-4-ol (Pure Product) I->J

Caption: Workflow for the reduction of this compound-4-one to this compound-4-ol using sodium borohydride.

Chemical Transformation

chemical_reaction reactant This compound-4-one product This compound-4-ol reactant->product NaBH4, MeOH 0°C to RT

Caption: Reduction of this compound-4-one to this compound-4-ol.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 7-Bromochroman. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create novel 7-arylchroman derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the chroman scaffold in biologically active molecules.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1][2][3] This reaction is a powerful and widely used method for constructing biaryl structures and other carbon-carbon bonds.[1][4] The reaction of this compound with various boronic acids or their derivatives provides access to a diverse library of 7-substituted chroman analogs, which are valuable for structure-activity relationship (SAR) studies in drug development programs. The chroman core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including potential applications as antifungal and anticancer agents.[1]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection and optimization of several key reaction parameters. The following table summarizes common conditions that can be used as a starting point for developing a robust protocol.[1]

ParameterReagents/ConditionsTypical Amount/ConcentrationNotes
Substrate This compound1.0 equivalentThe limiting reagent in the reaction.
Coupling Partner Arylboronic Acid or Ester1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1 - 5 mol%Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. Catalysts should be handled under an inert atmosphere to prevent degradation.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH2.0 - 3.0 equivalentsThe base is crucial for the activation of the boronic acid and facilitating the transmetalation step.[1][3] Potassium carbonate and potassium phosphate are frequently used.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF4:1 to 10:1 mixtureA mixture of an organic solvent and water is common. The water is essential for dissolving the base and aiding in the catalytic cycle. Solvents should be degassed prior to use.
Temperature 80 - 110 °C-Heating is typically required to achieve a reasonable reaction rate.[1]
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.[1]

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1]

  • Base (e.g., Potassium Carbonate [K₂CO₃])[1]

  • Degassed solvent (e.g., 1,4-Dioxane and Water)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., Ethyl acetate, Brine, Anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[1]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylchroman.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R [R'-B(OR)₂(OH)]⁻ PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R' RedElim->Product Reactants Ar-X + R'-B(OR)₂ Base Base Borate [R'-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-arylchromans via the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Weigh Reactants: This compound, Boronic Acid, Base C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->C B Flame-dry Glassware B->C D Add Degassed Solvent C->D E Add Palladium Catalyst D->E F Heat Reaction Mixture (90-100 °C) E->F G Monitor Reaction (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Quench and Extract with Ethyl Acetate & Water H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Pure 7-Arylchroman L->M

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and has been handled under an inert atmosphere.[1]
Insufficient heatingVerify the reaction temperature is within the optimal range.[1]
Ineffective baseConsider using a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid, not a large excess. Ensure proper degassing of solvents to minimize oxygen.[1][5]
Degradation of starting materialEnsure the reaction is strictly maintained under an inert atmosphere.[1]
Difficult Purification Close polarity of product and starting materialOptimize the solvent system for column chromatography. Consider derivatization of the product or starting material if separation is particularly challenging.[1]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 7-bromochroman derivatives. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of 7-aminochroman derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, as the introduction of an amino group can significantly influence the pharmacological properties of the chroman scaffold.

The protocols provided herein are adapted from established methods for the structurally analogous 7-bromo-1-tetralone, a closely related bicyclic system. The reaction conditions are expected to be readily transferable to the this compound scaffold due to the similar electronic and steric environment of the aryl bromide. Two general protocols are presented: one for the coupling of this compound with primary and secondary amines, and another for the synthesis of the primary 7-aminochroman using an ammonia surrogate.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst.

A general schematic of the reaction is shown below:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound 7-Aminochroman This compound->7-Aminochroman Heat Amine R¹R²NH Amine->7-Aminochroman Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->7-Aminochroman Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->7-Aminochroman Base Base (e.g., NaOt-Bu, Cs₂CO₃) Base->7-Aminochroman Solvent Solvent (e.g., Toluene) Solvent->7-Aminochroman note 7-(R¹R²N)-chroman

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

Protocol 1: Coupling of this compound with Primary and Secondary Amines

This protocol describes a general method for the coupling of this compound with a variety of primary and secondary amines using a palladium/XPhos catalyst system.

Materials and Reagents

ReagentGradeSupplier
This compound≥97%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous NaCl solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Inert Gas (Argon

Application Notes and Protocols for the Oxidation of 7-Bromochroman-3-ol to 7-bromochroman-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and drug development. 7-Bromochroman-3-one is a valuable building block, with the chroman scaffold being a privileged structure in numerous biologically active compounds.[1] The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of diverse compound libraries.[1] This document provides detailed application notes and protocols for the oxidation of this compound-3-ol to this compound-3-one using three common and effective methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.

Reaction Overview

The conversion of the secondary alcohol in this compound-3-ol to a ketone functionality is a standard oxidation reaction. The choice of oxidant and reaction conditions can be tailored based on the desired scale, substrate sensitivity, and desired work-up procedure.

Reaction_Overview This compound-3-ol This compound-3-ol Oxidizing_Agent Oxidizing Agent (PCC, DMP, or Swern Reagents) This compound-3-ol->Oxidizing_Agent [O] This compound-3-one This compound-3-one Oxidizing_Agent->this compound-3-one

Caption: General reaction scheme for the oxidation of this compound-3-ol.

Comparative Data of Oxidation Methods

Oxidation MethodOxidizing AgentTypical SolventReaction TemperatureTypical Reaction TimeReported Yield RangeAdvantagesDisadvantages
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room Temperature2 - 4 hoursHighOperationally simple, stable reagent.[2][3]Chromium-based reagent (toxic), can be acidic.[2]
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 3 hoursVery HighMild conditions, high yields, easy work-up.[4]Reagent can be expensive and is moisture-sensitive.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to Room Temp1 - 2 hoursHighMild conditions, avoids heavy metals.[5][6][7]Requires low temperatures, produces malodorous byproducts.[6][8]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is based on general procedures for the oxidation of secondary alcohols using PCC.[9][10]

Workflow:

PCC_Workflow A Dissolve this compound-3-ol in anhydrous DCM B Add PCC to the solution A->B C Stir at room temperature (2-4 hours) B->C D Monitor reaction by TLC C->D E Filter through Celite D->E F Wash with NaHCO3 and brine E->F G Dry over Na2SO4 and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for PCC oxidation.

Materials:

  • This compound-3-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M solution).

  • To the stirred solution, add Pyridinium Chlorochromate (PCC, 1.5 eq) in one portion. The mixture will become a dark brown suspension.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound-3-one.

Expected Outcome:

  • Product: this compound-3-one

  • Appearance: Typically a white to off-white solid.

  • Yield: High yields are generally expected for this type of oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on general procedures for the mild oxidation of secondary alcohols using Dess-Martin Periodinane.[4]

Workflow:

DMP_Workflow A Dissolve this compound-3-ol in anhydrous DCM B Add Dess-Martin Periodinane A->B C Stir at room temperature (1-3 hours) B->C D Monitor reaction by TLC C->D E Quench with Na2S2O3 solution D->E F Extract with DCM E->F G Wash with NaHCO3 and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Dess-Martin oxidation.

Materials:

  • This compound-3-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of this compound-3-ol (1.0 eq) in anhydrous DCM (approximately 0.1 M) at room temperature, add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield this compound-3-one.

Expected Outcome:

  • Product: this compound-3-one

  • Appearance: A white to pale yellow solid.

  • Yield: High to very high yields are characteristic of this method.

Protocol 3: Swern Oxidation

This protocol follows the general procedure for Swern oxidation, which is known for its mild conditions.[5][7][11]

Workflow:

Swern_Workflow A Activate DMSO with Oxalyl Chloride at -78°C B Add this compound-3-ol solution at -78°C A->B C Stir for 30 min at -78°C B->C D Add Triethylamine at -78°C C->D E Warm to room temperature D->E F Quench with water E->F G Extract with DCM F->G H Wash with dilute HCl and brine G->H I Dry over Na2SO4 and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Swern oxidation.

Materials:

  • This compound-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Dilute aqueous HCl (e.g., 1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (approximately 0.2 M) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.5 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound-3-ol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to obtain this compound-3-one.

Expected Outcome:

  • Product: this compound-3-one

  • Appearance: A solid, color may vary from white to yellow.

  • Yield: Generally high yields are achieved with this method.

Characterization of this compound-3-one

The structure of the synthesized this compound-3-one should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the chroman ring, and the protons adjacent to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon typically in the range of 190-200 ppm, in addition to the signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ketone.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound-3-one (C₉H₇BrO₂: 226.06 g/mol and 228.06 g/mol in approximately a 1:1 ratio due to the bromine isotopes).

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • PCC is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with extreme care.

  • Dess-Martin Periodinane is moisture-sensitive and can be explosive under certain conditions.

  • Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure proper quenching and disposal procedures are followed.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The oxidation of this compound-3-ol to this compound-3-one can be effectively achieved using several methods, with PCC, Dess-Martin, and Swern oxidations being reliable choices. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of the substrate to different reaction conditions. The provided protocols offer a comprehensive guide for researchers to perform this important transformation and utilize the resulting ketone in further synthetic endeavors.

References

Application Notes and Protocols for the Functionalization of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the esterification and etherification of the hydroxyl group in 7-bromochroman-3-ol, a versatile building block in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure, and the presence of both a bromine atom and a secondary alcohol offers multiple points for molecular diversification, making it a key intermediate in the synthesis of novel bioactive molecules.[1] This document outlines detailed experimental protocols, quantitative data, and visual workflows to facilitate the efficient synthesis of this compound-3-ol derivatives.

Esterification of this compound-3-ol

The secondary alcohol at the 3-position of this compound-3-ol can be readily converted to a wide range of esters through acylation.[1] This transformation is valuable for introducing diverse functional groups that can modulate the physicochemical properties and biological activity of the parent molecule.

General Reaction Scheme

The esterification is typically achieved by reacting this compound-3-ol with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base and a catalyst.

Experimental Protocol: Acylation with Acyl Chloride

This protocol describes a general procedure for the esterification of this compound-3-ol using an acyl chloride.

Materials:

  • This compound-3-ol

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound-3-ol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add the desired acyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired ester.[1]

Quantitative Data for Esterification

The following table summarizes representative yields for the esterification of secondary alcohols using common acylating agents, which are analogous to the reactions of this compound-3-ol.

Acylating AgentCatalystTypical Yield (%)
Acetic AnhydridePyridine70-95
Benzoyl ChloridePyridine/DMAP72-98

Etherification of this compound-3-ol

Etherification of the hydroxyl group in this compound-3-ol can be achieved through various methods, with the Williamson ether synthesis being a widely applicable and straightforward approach for forming unsymmetrical ethers.[2][3] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3]

General Reaction Scheme

The Williamson ether synthesis involves a two-step, one-pot procedure where the alcohol is first treated with a strong base to form the alkoxide, followed by the addition of an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general method for the etherification of this compound-3-ol with an alkyl halide.

Materials:

  • This compound-3-ol

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq, 60% in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound-3-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ether.

Quantitative Data for Etherification
Alkyl Halide TypeSubstrateTypical Yield (%)
PrimarySecondary Alcohol60-90
SecondarySecondary Alcohol30-60 (Elimination is a competing side reaction)
TertiarySecondary AlcoholLow to no yield (Elimination predominates)

Visualizing the Synthetic Workflows

The following diagrams illustrate the experimental workflows for the esterification and etherification of this compound-3-ol.

Esterification_Workflow start This compound-3-ol in Pyridine add_dmap Add DMAP (cat.) start->add_dmap add_acyl Add Acyl Chloride (0 °C to RT) add_dmap->add_acyl reaction Stir (4-12h) add_acyl->reaction workup Aqueous Work-up (H₂O, EtOAc, HCl, NaHCO₃, Brine) reaction->workup purification Flash Chromatography workup->purification product Ester Product purification->product

Caption: Esterification Workflow.

Etherification_Workflow start This compound-3-ol in THF deprotonation Add NaH (0 °C to RT) start->deprotonation alkoxide Alkoxide Formation deprotonation->alkoxide add_alkyl_halide Add Alkyl Halide (0 °C to RT) alkoxide->add_alkyl_halide reaction Stir (12-24h) add_alkyl_halide->reaction workup Aqueous Work-up (NH₄Cl, EtOAc, Brine) reaction->workup purification Flash Chromatography workup->purification product Ether Product purification->product

Caption: Etherification Workflow.

References

The Role of 7-Bromochroman in the Synthesis of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structural motif frequently found in biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 7-position, as in 7-Bromochroman, provides a valuable synthetic handle for the development of novel therapeutic agents. This key intermediate offers opportunities for diversification through various chemical transformations, enabling the exploration of new chemical space in drug discovery.

Derivatives of the chroman nucleus have shown promise in a range of therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications. The presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their potency and selectivity.

This document provides an overview of the applications of this compound in the synthesis of new drug candidates, complete with detailed experimental protocols and a summary of biological data from analogous compounds.

Potential Therapeutic Applications

The versatile structure of this compound makes it an ideal starting point for the development of novel compounds in several key therapeutic areas:

  • Anticancer Agents: Chroman derivatives have demonstrated antiproliferative effects against various cancer cell lines. The bromine atom can serve as a site for cross-coupling reactions to introduce additional pharmacophores, potentially leading to compounds with enhanced cytotoxic activity.[1]

  • Neuroprotective Agents: The antioxidant properties inherent in the chroman ring system make it a promising scaffold for developing agents to combat neurodegenerative diseases by mitigating oxidative stress.[1]

  • Anti-inflammatory Agents: Chroman-based compounds have been reported to inhibit key inflammatory mediators, suggesting their potential in treating a variety of inflammatory disorders.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative chroman and bromophenol derivatives, illustrating the potential for compounds synthesized from this compound. Please note that these values are for analogous compounds and serve as a reference for potential efficacy.

Compound/AnalogCancer Cell LineIC50 (µM)Therapeutic AreaReference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63 ± 0.17Anticancer[2]
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)Not specified, but effectiveAnticancer[3]
Bromophenol-Indolin-2-one Hybrid (4g)A549 (Lung)3.25 ± 0.21Anticancer[4]
Bromophenol-Indolin-2-one Hybrid (7a)Bel7402 (Liver)2.87 ± 0.15Anticancer[4]
Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (15)Various0.008 - 0.064Anticancer[5]
4,7-dihydroxycoumarin derivative (8h)A549 (Lung)4.12Anticancer[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate, this compound-4-one, and its subsequent conversion to a hypothetical novel therapeutic agent. It also includes a protocol for a common biological assay.

Synthesis of this compound-4-one

This compound-4-one is a crucial intermediate that can be synthesized from 7-Bromo-benzopyrone.

Reaction Scheme:

Synthesis of this compound-4-one 7-Bromo-benzopyrone Product 7-Bromo-benzopyrone->Product Hydrogenation H2 H₂ H2->Product Catalyst Rh(PPh₃)₃Cl Catalyst->Product Solvent Ethanol Solvent->Product Suzuki Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start_1 This compound-4-one Setup Combine reactants in a flask under inert atmosphere (N₂ or Ar) Start_1->Setup Start_2 Arylboronic Acid Start_2->Setup Start_3 Palladium Catalyst (e.g., Pd(PPh₃)₄) Start_3->Setup Start_4 Base (e.g., K₂CO₃) Start_4->Setup Start_5 Solvent (e.g., Toluene/Ethanol/Water) Start_5->Setup Heating Heat the mixture to reflux (e.g., 80-100°C) Setup->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Quench Cool the reaction and quench with water Monitoring->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Novel Bi-aryl Chroman Derivative Purify->Final_Product MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with various concentrations of the test compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 Add_MTT Add MTT reagent to each well Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubation_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate cell viability and determine IC₅₀ value Measure_Absorbance->Data_Analysis Apoptotic Pathway Therapeutic_Agent Novel this compound Derivative ROS_Generation Increased Reactive Oxygen Species (ROS) Therapeutic_Agent->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bcl2_Downregulation Downregulation of Bcl-2 (Anti-apoptotic) Mitochondrial_Stress->Bcl2_Downregulation Bax_Upregulation Upregulation of Bax (Pro-apoptotic) Mitochondrial_Stress->Bax_Upregulation Cytochrome_c Cytochrome c Release Bcl2_Downregulation->Cytochrome_c Bax_Upregulation->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

References

Application of 7-Bromochroman in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a diverse range of natural products and synthetic molecules exhibiting significant biological activities. The incorporation of a bromine atom at the 7-position of the chroman ring system, creating 7-Bromochroman, offers a valuable starting point and a versatile scaffold for the development of novel anticancer agents. The presence of the bromine atom can enhance the therapeutic properties of the molecule through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and by providing a reactive handle for further chemical modifications to optimize potency and selectivity. This document provides an overview of the application of this compound and its derivatives in anticancer drug discovery, including synthetic protocols, cytotoxicity data, and insights into their potential mechanisms of action.

Rationale for this compound in Anticancer Drug Design

The strategic placement of a bromine atom on the chroman scaffold is predicated on several key medicinal chemistry principles:

  • Modulation of Physicochemical Properties: Bromine substitution generally increases lipophilicity, which can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Enhanced Target Binding: The electronic and steric properties of bromine can lead to improved interactions with biological targets, potentially increasing the potency of the compound.

  • Metabolic Stability: The carbon-bromine bond can influence the metabolic stability of the molecule, a critical parameter in drug design.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for the introduction of various pharmacophores through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The this compound core can be synthesized and further functionalized to generate a variety of derivatives. A general synthetic approach to a key intermediate, this compound-3-ol, is outlined below. This intermediate can then be used to produce a wide array of analogs.

Protocol: Synthesis of this compound-3-ol

Materials:

  • 4-Bromophenol

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • O-propargylation: To a solution of 4-bromophenol in acetone, add potassium carbonate and propargyl bromide. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, filter the solid and concentrate the filtrate under reduced pressure.[1]

  • Claisen Rearrangement: Heat the crude O-propargylated intermediate, either neat or in a high-boiling point solvent, to induce a Claisen rearrangement, which forms the corresponding 2H-chromene.[1]

  • Epoxidation: Dissolve the chromene intermediate in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).[1]

  • Reduction: To the resulting this compound-3-one, add methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and stir for 1-2 hours.[1]

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound-3-ol.[1]

G cluster_synthesis Synthesis of this compound-3-ol 4-Bromophenol 4-Bromophenol O-propargylated_intermediate O-propargylated intermediate 2H-chromene 2H-chromene This compound-3-one This compound-3-one This compound-3-ol This compound-3-ol

Anticancer Activity of Chroman Derivatives

While specific data for this compound is limited in publicly available literature, numerous studies on substituted chroman and chromene derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The data presented below is for analogous compounds, illustrating the potential of the chroman scaffold in anticancer drug discovery.

Table 1: Cytotoxicity of Representative Chroman and Chromene Derivatives against Various Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Chroman-4-ones3-Benzylidene-7-hydroxychroman-4-oneK562 (Leukemia)≤ 3.86[2]
Chroman-4-ones3-Benzylidene-7-hydroxychroman-4-oneMDA-MB-231 (Breast)≤ 3.86[2]
Chroman-4-ones2-Alkyl-chroman-4-oneMCF-7 (Breast)Low micromolar[3]
Chroman-4-ones2-Alkyl-chroman-4-oneA549 (Lung)Low micromolar[3]
Spirocyclic ChromanonesSpiroisoxazoline derivative (7b)HT-29 (Colorectal)1.07[4]
Spirocyclic ChromanonesSpiroisoxazoline derivative (7f)MCF-7 (Breast)11.92[4]
4H-Chromenes6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl)-4H-chromen-2-amineHepG2 (Liver)0.75[5]
4H-Chromenes6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl)-4H-chromen-2-amineA549 (Lung)4.0[5]
4H-Chromenes6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl)-4H-chromen-2-amineHeLa (Cervical)9.0[5]
Chroman-2-carboxylatesHHC derivativeA2058 (Melanoma)0.34[6]
Chroman-2-carboxylatesHHC derivativeMM200 (Melanoma)0.66[6]

Experimental Protocols for Anticancer Activity Assessment

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) C Incubation (48-72 hours) D MTT Addition E Incubation (2-4 hours) F Formazan Solubilization G Absorbance Measurement (570 nm) H Data Analysis (IC50 Determination)

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, research on analogous chroman and chromene compounds suggests several potential mechanisms of action and signaling pathways that may be involved in their anticancer effects.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Some studies on coumarin derivatives, which share a similar benzopyranone core with chromans, have shown inhibition of this pathway. It is hypothesized that 7-halogenated chroman derivatives could also exert their anticancer effects by modulating this pathway.

G

SIRT2 Inhibition

Sirtuin 2 (SIRT2), a class III histone deacetylase, has emerged as a potential target for cancer therapy. Some chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. Inhibition of SIRT2 can lead to the acetylation of α-tubulin, which may disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

G

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anticancer agents. The existing literature on related chroman and chromene derivatives demonstrates their potential to exhibit potent cytotoxicity against a variety of cancer cell lines through multiple mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt/mTOR and the inhibition of enzymes such as SIRT2.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and detailed mechanisms of action will be crucial for the rational design and optimization of these compounds as potential clinical candidates for cancer therapy. Further investigations into their in vivo efficacy and safety profiles in preclinical cancer models are also warranted.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 7-Bromochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman scaffolds are prevalent in a variety of biologically active compounds. The introduction of a bromine atom at the 7-position of the chroman ring can significantly modulate the pharmacological properties of the molecule, including its cytotoxic potential against cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of novel 7-Bromochroman derivatives using established colorimetric and luminescence-based assays. These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) and elucidating the preliminary mechanism of cell death, crucial steps in the early stages of drug discovery.[1][2]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to determine the IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%. The results are typically presented in a tabular format for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivatives

Compound IDCell LineExposure Time (h)IC50 (µM) ± SDSelectivity Index (SI)*
This compound Derivative 1 MCF-7 (Breast Cancer)4815.8 ± 1.24.7
A549 (Lung Cancer)4822.4 ± 2.13.3
HCT-116 (Colon Cancer)4818.9 ± 1.74.0
HEK293 (Normal Kidney)4875.2 ± 5.6-
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)480.8 ± 0.18.8
A549 (Lung Cancer)481.2 ± 0.25.9
HCT-116 (Colon Cancer)480.9 ± 0.17.9
HEK293 (Normal Kidney)487.0 ± 0.9-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., HEK293)[6]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well sterile flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[7]

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8]

    • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and untreated cells.

    • Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution to each well.[9]

    • Incubate for an additional 3-4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] This enzyme is a stable cytosolic enzyme that is released upon plasma membrane damage.[10]

Materials:

  • LDH cytotoxicity assay kit

  • This compound derivatives

  • Human cancer cell lines and a non-cancerous cell line

  • Complete cell culture medium

  • 96-well sterile flat-bottom plates

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described for the MTT assay.

    • Prepare control wells: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.[11]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

    • Incubate at room temperature for 30 minutes, protected from light.[12]

  • Data Acquisition and Analysis:

    • Add 50 µL of stop solution to each well.[12]

    • Measure the absorbance at 490 nm using a microplate reader.[13]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound Derivatives) Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Step MTT Addition / LDH Supernatant Collection Treatment->Assay_Step Measurement Absorbance Measurement Assay_Step->Measurement Viability_Calc Calculate % Viability / % Cytotoxicity Measurement->Viability_Calc IC50_Det Determine IC50 Viability_Calc->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Chromanone derivatives have been reported to induce apoptosis through various signaling pathways.[1] The following diagram illustrates a potential mechanism involving the induction of apoptosis.

G Compound This compound Derivative Cell_Membrane Cell Membrane ROS Increased ROS Production Compound->ROS Induces Cell_Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Derivatization of 7-Bromochroman in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 7-bromochroman, a versatile scaffold for the synthesis of novel compounds in drug discovery. The strategic modification of the 7-bromo position and other functionalities of the chroman ring allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of pharmacological properties. This guide covers key derivatization reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as modifications of the chroman-4-one and chroman-3-ol moieties. Detailed experimental workflows, protocols, and data presentation are provided to assist researchers in the design and synthesis of new this compound derivatives for SAR studies.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active natural products and synthetic compounds. This compound serves as a key starting material for the generation of diverse chemical libraries due to the versatility of the bromine substituent, which can be readily modified through various cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 7-position, facilitating the exploration of chemical space and the development of structure-activity relationships (SAR).[1]

Derivatization of the this compound core has led to the discovery of compounds with a broad spectrum of biological activities, including modulation of serotonin and estrogen receptors, and inhibition of enzymes and transporters.[1][2] This document outlines key synthetic strategies for the derivatization of this compound and provides detailed protocols for these transformations.

Derivatization Strategies at the 7-Position

The bromine atom at the 7-position of the chroman ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 7-position of the chroman ring and various aryl or vinyl boronic acids or esters.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 7-aminochroman derivatives through the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties at the 7-position by coupling this compound with terminal alkynes.[4]

Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 7-vinylchroman derivatives.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should note that reaction conditions may require optimization for specific substrates.

General Workflow for Derivatization

G start This compound reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation sar_analysis SAR Analysis biological_evaluation->sar_analysis

Caption: General workflow for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01 eq), ligand (0.012 eq), and base (1.4 eq) to a dry flask.

  • Add the anhydrous solvent.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound[4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Protocol 4: Heck Reaction of this compound

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃ or a phosphine-free system)

  • Base (e.g., Et₃N or K₂CO₃)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq, if applicable).

  • Add the solvent and the base.

  • Add the alkene (1.5 eq).

  • Heat the reaction mixture to 80-120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Data

The following tables summarize the biological activities of various 7-substituted chroman and coumarin derivatives.

Table 1: Cytotoxic Activity of 7-O-linked Triazole Derivatives of 4-phenylcoumarin [2]

CompoundRCancer Cell LineIC₅₀ (µM)[2]
4a4-HAGS10.83 ± 0.41
4b2-ClAGS8.76 ± 0.35
4c3-ClAGS5.49 ± 0.22
4d4-ClAGS2.63 ± 0.17
4e2-BrAGS7.91 ± 0.31
4f3-BrAGS4.88 ± 0.19
5-Fluorouracil-AGS12.5 ± 1.08

Table 2: Kinase Inhibitory Activity of Substituted Quinazolinones [6]

CompoundRCDK9 IC₅₀ (µM)[6]
1H0.687
74-Ethoxy0.115
83,4,5-Trimethoxy0.501
94-Bromo0.131
104-Chloro0.163
114-Fluoro0.211

Signaling Pathways

The derivatization of this compound can lead to compounds that interact with various biological targets. Understanding the signaling pathways of these targets is crucial for rational drug design.

Serotonin Receptor Signaling

G Serotonin Serotonin Receptor 5-HT Receptor Serotonin->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream G cluster_0 Estrogen Estrogen ER Estrogen Receptor Estrogen->ER ERE Estrogen Response Element ER->ERE Nucleus Nucleus Transcription Gene Transcription ERE->Transcription G Substrate Substrate ABCG2 ABCG2 Transporter Substrate->ABCG2 ADP ADP + Pi ABCG2->ADP Efflux Substrate Efflux ABCG2->Efflux ATP ATP ATP->ABCG2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Bromochroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromochroman synthesis. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you navigate common issues in the synthesis of this compound, from the preparation of its precursors to the final product.

Synthesis of this compound-4-one

Q1: My yield of this compound-4-one is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound-4-one can often be attributed to incomplete cyclization or the formation of side products. Here are some key areas to troubleshoot:

  • Starting Material Purity: Ensure the purity of your starting materials, such as 3-bromophenol and reagents for building the chromanone ring. Impurities can interfere with the reaction and lead to unwanted byproducts.

  • Reaction Conditions for Cyclization: The intramolecular Friedel-Crafts acylation of a phenoxypropionic acid derivative is a common route. The choice of acid catalyst and reaction temperature is critical. Strong acids like polyphosphoric acid (PPA) are often used. Ensure anhydrous conditions, as moisture can deactivate the catalyst.[1]

  • Alternative Synthesis Route: A documented synthesis of this compound-4-one involves the hydrogenation of 7-Bromo-chromen-4-one using Wilkinson's catalyst (Rh(PPh₃)₃Cl). This method has a reported yield of 79.8% under optimized conditions.[2][3]

Q2: I am observing significant side product formation during the synthesis of this compound-4-one. What are these side products and how can I minimize them?

A2: The primary side products in chroman-4-one synthesis depend on the chosen synthetic route.

  • For Friedel-Crafts Acylation: Intermolecular acylation can occur, leading to polymeric materials, especially at high concentrations. Running the reaction at a lower concentration can favor the desired intramolecular cyclization.[1]

  • General Side Products: Incomplete reactions will leave unreacted starting materials. Over-bromination or isomerization can also occur depending on the specific brominating agents and conditions used in precursor synthesis. Careful control of stoichiometry and reaction time is crucial.

Reduction of this compound-4-one to this compound-3-ol

Q3: What is the most effective method for reducing this compound-4-one to this compound-3-ol with high yield?

A3: The reduction of the ketone in this compound-4-one to the corresponding alcohol, this compound-3-ol, is a high-yielding step. The most common and effective method is using sodium borohydride (NaBH₄) in an alcohol solvent like methanol. This reaction is typically performed at a low temperature (0 °C) to start and then allowed to warm to room temperature. Yields for this reduction are consistently reported in the range of 90-98%.[4]

Synthesis of this compound from Precursors

Q4: How can I convert this compound-4-one to this compound?

A4: The deoxygenation of the carbonyl group in this compound-4-one to a methylene group to form this compound can be achieved through several classic reduction methods. The choice of method depends on the stability of your substrate to acidic or basic conditions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[5][6][7][8]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is ideal for substrates that are sensitive to acid. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, can significantly improve yields and shorten reaction times.[9][10][11][12][13]

  • Ionic Hydrogenation: A milder approach involves the use of a silane, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (CF₃COOH) or triflic acid. This method can selectively reduce the ketone to a methylene group.[14][15][16]

Q5: I have synthesized this compound-3-ol. How can I convert it to this compound?

A5: The dehydroxylation of the alcohol group in this compound-3-ol to a hydrogen atom will yield this compound. Here are two effective methods:

  • Dehydroxylation with Triethylsilane and a Lewis Acid: A reported method for the dehydroxylation of a similar chromanol involved using triethylsilane as the hydride source in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). This reaction yielded the corresponding chroman in a moderate yield of 44%.[17]

  • Barton-McCombie Deoxygenation: This is a radical-based deoxygenation method. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a hydride source (typically tributyltin hydride). This method is known for its mild conditions and tolerance of various functional groups.[4][18][19][20][21]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of this compound-4-one

MethodStarting MaterialCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Hydrogenation[2][3]7-Bromo-chromen-4-oneWilkinson's catalystEthanol702079.8

Table 2: Reduction of this compound-4-one to this compound-3-ol

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Sodium Borohydride Reduction[4]This compound-4-oneNaBH₄Methanol0 to RT1-290-98

Table 3: Conversion of this compound Derivatives to this compound (Analogous Reactions)

MethodStarting MaterialReagentsSolventYield (%)Notes
Dehydroxylation[17]8-bromo-6-chloro-2-pentylchroman-4-olEt₃SiH, BF₃·Et₂ODichloromethane44Yield for a similar substituted chromanol.
Clemmensen ReductionAryl-alkyl ketonesZn(Hg), conc. HCl-Generally goodSubstrate must be acid-stable.
Wolff-Kishner ReductionKetonesNH₂NH₂, KOHEthylene glycolHigh (e.g., 95% for a similar substrate)Suitable for acid-sensitive substrates.
Barton-McCombie DeoxygenationAlcohols1. Thiocarbonyl derivatization 2. Bu₃SnH, AIBNToluene>80% for many substratesMild conditions, good functional group tolerance.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of this compound-4-one via Hydrogenation[2][3]
  • Reaction Setup: In a suitable reaction vessel, dissolve 7-Bromo-chromen-4-one in ethanol to a concentration of 0.4 mol·L⁻¹.

  • Catalyst Addition: Add 4 mol% of Wilkinson's catalyst (Rh(PPh₃)₃Cl) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere at a pressure of 0.3 MPa.

  • Reaction: Heat the mixture to 70°C and stir for 20 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter to remove the catalyst, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of this compound-4-one to this compound-3-ol[4]
  • Reaction Setup: Dissolve this compound-4-one (1.0 eq) in methanol (to 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Deoxygenation of this compound-4-one (General Wolff-Kishner Conditions)[9][10][11][12][13]
  • Reaction Setup: In a flask equipped with a reflux condenser, combine this compound-4-one, hydrazine hydrate (excess), and potassium hydroxide in a high-boiling solvent such as diethylene glycol.

  • Hydrazone Formation: Heat the mixture to reflux to form the hydrazone.

  • Deoxygenation: Increase the temperature to around 200°C to facilitate the decomposition of the hydrazone and the formation of this compound.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or dichloromethane). Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by distillation or column chromatography.

Mandatory Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of this compound-4-one cluster_1 Alternative Synthesis of this compound-4-one cluster_2 Synthesis of this compound 3-Bromophenol 3-Bromophenol Phenoxypropionic_acid_derivative Phenoxypropionic_acid_derivative 3-Bromophenol->Phenoxypropionic_acid_derivative Acrylonitrile or 3-halopropionic acid This compound-4-one_FC This compound-4-one_FC Phenoxypropionic_acid_derivative->this compound-4-one_FC PPA, heat 7-Bromochroman_from_ketone 7-Bromochroman_from_ketone This compound-4-one_FC->7-Bromochroman_from_ketone Clemmensen or Wolff-Kishner or Ionic Hydrogenation This compound-3-ol This compound-3-ol This compound-4-one_FC->this compound-3-ol NaBH4 7-Bromo-chromen-4-one 7-Bromo-chromen-4-one This compound-4-one_H2 This compound-4-one_H2 7-Bromo-chromen-4-one->this compound-4-one_H2 H2, Wilkinson's catalyst This compound-4-one_H2->7-Bromochroman_from_ketone Clemmensen or Wolff-Kishner or Ionic Hydrogenation This compound-4-one_H2->this compound-3-ol NaBH4 7-Bromochroman_from_alcohol 7-Bromochroman_from_alcohol This compound-3-ol->7-Bromochroman_from_alcohol Dehydroxylation or Barton-McCombie

Caption: Synthetic pathways to this compound.

Troubleshooting Logic for Low Yield in this compound-4-one Synthesis

G start Low Yield of This compound-4-one check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions side_products Analyze for Side Products start->side_products incomplete_reaction Incomplete Reaction check_purity->incomplete_reaction Impurities check_conditions->incomplete_reaction Non-optimal T, moisture polymerization Polymerization side_products->polymerization Intermolecular reaction solution1 Purify starting materials, ensure anhydrous conditions, optimize temperature/catalyst incomplete_reaction->solution1 Solution solution2 Decrease reactant concentration polymerization->solution2 Solution

Caption: Troubleshooting low yield in this compound-4-one synthesis.

References

Technical Support Center: Synthesis of 7-bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromochroman-4-one. The content is structured to address specific challenges that may be encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound-4-one?

The most prevalent method for synthesizing this compound-4-one is a two-step process. The first step involves the reaction of 3-bromophenol with acrylic acid or a derivative to form 3-(3-bromophenoxy)propanoic acid. This intermediate is then subjected to an intramolecular Friedel-Crafts acylation, typically catalyzed by a strong acid like polyphosphoric acid (PPA), to yield the desired this compound-4-one.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound-4-one?

The main side reactions of concern are:

  • Formation of isomeric byproducts: The intramolecular Friedel-Crafts cyclization can lead to the formation of other isomers, most notably 5-bromochroman-4-one and 6-bromochroman-4-one. The ratio of these isomers is highly dependent on the reaction conditions.

  • Incomplete cyclization: A portion of the 3-(3-bromophenoxy)propanoic acid may remain unreacted, leading to a lower yield of the desired product.

  • Intermolecular acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material or product, leading to polymeric byproducts.

Q3: How can I minimize the formation of isomeric byproducts?

Controlling the regioselectivity of the Friedel-Crafts acylation is key to minimizing isomeric impurities. While specific conditions for this compound-4-one are not extensively reported, strategies from analogous syntheses, such as that of 7-bromo-1-tetralone, can be applied.[1] These include:

  • Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence the position of cyclization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired isomer.[1]

  • Solvent: The choice of solvent can impact the distribution of isomers.[1]

Q4: What are the best methods for purifying this compound-4-one?

Due to the similar polarities of the main product and its isomers, purification can be challenging. The most effective methods are:

  • Flash Column Chromatography: This is the preferred method for separating this compound-4-one from its isomers and other byproducts. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: This can be used for further purification after column chromatography but may not be sufficient on its own to separate the isomers completely.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound-4-one Incomplete cyclization of 3-(3-bromophenoxy)propanoic acid.- Ensure anhydrous conditions as moisture can deactivate the catalyst.- Increase the reaction time or temperature, monitoring progress by TLC.- Use a stronger or greater quantity of the cyclizing agent (e.g., PPA).
Intermolecular side reactions leading to polymer formation.- Perform the reaction under high-dilution conditions by using a larger volume of solvent.
Presence of Multiple Isomers in the Final Product Lack of regioselectivity in the intramolecular Friedel-Crafts acylation.- Optimize the reaction temperature; lower temperatures may favor the desired 7-bromo isomer.- Experiment with different Lewis acid catalysts and solvent systems.
Product is Difficult to Purify Co-elution of isomeric byproducts during column chromatography.- Use a long chromatography column with a shallow solvent gradient for better separation.- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
Reaction Fails to Proceed Deactivated starting material or inactive catalyst.- Confirm the purity of the 3-(3-bromophenoxy)propanoic acid starting material.- Use fresh, high-quality polyphosphoric acid or another suitable catalyst.

Data Presentation

The following table summarizes the expected yields and byproduct distribution for the synthesis of this compound-4-one, based on analogous intramolecular Friedel-Crafts acylations. Actual results may vary depending on the specific experimental conditions.

Product/Byproduct Typical Yield Range (%) Key Influencing Factors
This compound-4-one60 - 80%Catalyst choice, reaction temperature, and purity of starting material.
5-bromochroman-4-one5 - 15%Reaction temperature and solvent polarity.
6-bromochroman-4-one5 - 15%Reaction temperature and solvent polarity.
Unreacted Starting Material< 10%Reaction time and temperature.
Polymeric Byproducts< 5%Concentration of reactants.

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid

This protocol is based on the reaction of a phenol with an acrylic acid derivative.

Materials:

  • 3-bromophenol

  • Acrylic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.

  • Slowly add acrylic acid to the solution while stirring.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-bromophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound-4-one

This protocol is adapted from a general procedure for the synthesis of thiochromen-4-ones using polyphosphoric acid.[2]

Materials:

  • 3-(3-bromophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1-2 hours. A mechanical stirrer is recommended for the viscous solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound-4-one.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Start Synthesis of This compound-4-one check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_cyclization Incomplete Cyclization check_yield->incomplete_cyclization Yes isomeric_byproducts Isomeric Byproducts check_purity->isomeric_byproducts Yes purification Purify by Flash Column Chromatography check_purity->purification No intermolecular_reaction Intermolecular Reaction solution1 Increase reaction time/temp. Ensure anhydrous conditions. incomplete_cyclization->solution1 solution2 Use high dilution conditions. intermolecular_reaction->solution2 solution3 Optimize temperature. Screen catalysts/solvents. isomeric_byproducts->solution3 solution1->start solution2->start solution3->start end Pure this compound-4-one purification->end

Caption: Troubleshooting workflow for the synthesis of this compound-4-one.

References

Technical Support Center: Purification of Crude 7-Bromochroman by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 7-Bromochroman using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and its derivatives is silica gel (230-400 mesh)[1]. A typical mobile phase, or eluent system, consists of a mixture of hexane and ethyl acetate[1][2]. A gradient elution is often employed, starting with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexane:ethyl acetate) to first elute non-polar impurities and then the desired this compound compound[1].

Q2: How can I monitor the progress of the separation during column chromatography?

A2: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC)[2]. This allows for the identification of fractions containing the purified this compound.

Q3: What are the expected physical properties of purified this compound-4-one?

A3: Purified this compound-4-one is typically a solid with a melting point of 95-97 °C[3]. It has low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide[3].

Q4: Can crude this compound be purified by methods other than column chromatography?

A4: While column chromatography is a standard and effective method, other purification techniques such as recrystallization may be applicable, particularly if the crude product is a solid and a suitable solvent system can be identified[4]. For high-purity requirements, preparative HPLC can also be used, although it is more expensive and has a lower sample loading capacity[5].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Compound instability on silica gel: this compound may be sensitive to the acidic nature of silica gel.- Deactivate the silica gel: Reduce the acidity of the silica gel before use.[6] - Alternative stationary phase: Consider using a less acidic stationary phase like alumina or florisil.[6]
- Compound eluted too quickly (in the solvent front): The initial eluent polarity might be too high.- Check the first few fractions: The compound may have eluted very early.[6] - Start with a less polar solvent system: Begin the gradient with a higher percentage of the non-polar solvent (e.g., hexane).
- Compound is still on the column: The eluent polarity may be too low to elute the compound.- Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[6]
Poor Separation of this compound from Impurities - Inappropriate solvent system: The chosen eluent may not provide adequate resolution between this compound and impurities.- Optimize the solvent system using TLC: Before running the column, test different solvent ratios with TLC to find the optimal separation.[7]
- Column overloading: Too much crude sample was loaded onto the column.- Use an appropriate amount of sample: As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
- Improper column packing: Cracks, channels, or an uneven surface in the silica gel bed can lead to poor separation.- Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8]
Product Discoloration (Yellowing) - Oxidation: Chroman derivatives can be susceptible to oxidation when exposed to air or light.- Use an inert atmosphere: Conduct the purification under a nitrogen or argon atmosphere if the compound is particularly sensitive.[5] - Store purified fractions properly: Keep the collected fractions containing the product under an inert atmosphere and protected from light.
Compound Streaking or Tailing on TLC/Column - Compound is too polar for the eluent: The compound interacts very strongly with the stationary phase.- Increase the polarity of the eluent: Add a small amount of a more polar solvent (e.g., methanol) to the eluent system.
- Presence of acidic or basic impurities: These can interact with the silica gel and cause streaking.- Pre-wash the crude sample: A simple liquid-liquid extraction or a wash with a suitable solvent might remove some of these impurities before chromatography.[5]

Experimental Protocol: Purification of Crude this compound by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific nature of the crude this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column[9].

  • Add a thin layer of sand on top of the plug[9].

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles[10].

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition[11].

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent like dichloromethane[11][12].

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette[10].

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions in test tubes or flasks.

  • Apply pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Gradually increase the polarity of the eluent as the chromatography progresses (e.g., from 10% to 20% to 30% ethyl acetate in hexane)[10].

4. Analysis of Fractions:

  • Spot the collected fractions on TLC plates and develop them in an appropriate solvent system to identify which fractions contain the purified this compound.

  • Combine the pure fractions containing the desired product.

5. Isolation of Purified Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Quantitative Data Summary

The following table provides representative data for a typical purification of a bromochroman derivative by column chromatography. Actual values may vary depending on the specific experimental conditions.

Parameter Value Notes
Crude Sample Weight 5.0 gThe amount of material to be purified.[1]
Stationary Phase Silica Gel (230-400 mesh)A common adsorbent for moderately polar compounds.[1]
Column Dimensions 40 mm (ID) x 300 mm (Length)Dimensions should be scaled based on the amount of crude material.[1]
Eluent System Hexane:Ethyl Acetate (Gradient)A gradient elution is effective for separating compounds with varying polarities.[1]
Initial Eluent Ratio 9:1 (Hexane:Ethyl Acetate)Starts with a low polarity to elute non-polar impurities.[1]
Final Eluent Ratio 7:3 (Hexane:Ethyl Acetate)Increases polarity to elute the target compound.[1]
Fraction Size 20 mLSmaller fractions generally provide better resolution.[1]
Expected Purity (by HPLC) >98%Purity achievable with careful chromatography.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample dissolve_sample Dissolve Crude this compound dissolve_sample->load_sample elute_column Elute with Hexane/EtOAc Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting low enantiomeric excess in asymmetric reduction of 7-bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Enantiomeric Excess in the Asymmetric Reduction of 7-Bromochroman-4-one

This technical support guide is designed for researchers, scientists, and professionals in drug development facing challenges with achieving high enantioselectivity in the asymmetric reduction of this compound-4-one. Below, you will find a structured question-and-answer troubleshooting guide, detailed experimental protocols, and comparative data to assist in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My asymmetric reduction of this compound-4-one is resulting in low enantiomeric excess (ee). What are the most common initial points of failure?

A1: Low enantiomeric excess in this reaction typically stems from one of three primary areas: the analytical method, the quality of reagents and catalyst, or the reaction conditions. Before extensively modifying the reaction parameters, it is crucial to rule out analytical errors and issues with your starting materials.

Q2: How can I be certain that my chiral HPLC or GC method is accurately measuring the enantiomeric excess?

A2: Inaccurate ee values are often a result of a non-optimized or unvalidated analytical method. It is essential to validate your chiral chromatography method.

Key Validation Steps:

  • Baseline Resolution: Ensure the peaks for the two enantiomers of 7-bromo-4-chromanol are fully separated (baseline resolution). A resolution value (Rs) greater than 1.5 is recommended.

  • Racemic Standard: Prepare a racemic sample of 7-bromo-4-chromanol by reducing the ketone with a non-chiral reducing agent like sodium borohydride (NaBH₄). This will allow you to confirm the retention times of both enantiomers and ensure they are being separated.

  • Detector Response: Verify that the detector response is linear for both enantiomers across a relevant concentration range to avoid inaccurate peak area integration.

Q3: What aspects of my reagents and catalyst should I scrutinize if my analytical method is validated but the ee remains low?

A3: The purity and integrity of all components in the reaction are paramount for achieving high enantioselectivity.

  • Substrate Purity: Impurities in the this compound-4-one starting material can potentially interfere with the catalyst or undergo non-selective reduction. Consider repurifying the substrate if its purity is questionable.

  • Solvent Quality: Use anhydrous and high-purity solvents. Trace amounts of water or other impurities can deactivate the catalyst and the reducing agent. It is best practice to use freshly distilled solvents or commercially available anhydrous grades.

  • Catalyst and Ligand Integrity:

    • Enantiomeric Purity: Verify the enantiomeric purity of your chiral ligand or catalyst.

    • Chemical Purity: Impurities in the ligand or metal precursor can act as catalyst poisons.

    • Handling and Storage: Chiral catalysts, especially those used in Corey-Bakshi-Shibata (CBS) and Noyori hydrogenations, are often sensitive to air and moisture.[1] Handle them under an inert atmosphere (e.g., argon or nitrogen) and store them according to the manufacturer's recommendations. Catalyst degradation upon storage is a common cause of irreproducible results.[1]

Q4: I've confirmed my analytical method and the quality of my reagents. Which reaction parameters should I focus on optimizing to improve the enantiomeric excess?

A4: Once analytical and reagent issues are ruled out, systematic optimization of the reaction conditions is the next step.

  • Temperature: Reaction temperature is a critical parameter. Lowering the temperature often increases enantioselectivity by enhancing the energy difference between the two diastereomeric transition states. However, for some systems, there is an optimal temperature, and excessively low temperatures may not be beneficial.[1]

  • Solvent: The choice of solvent can significantly influence the stereochemical outcome of the reaction. Screen a range of solvents with varying polarities and coordinating abilities.

  • Catalyst Loading: The amount of catalyst used can impact enantioselectivity. It is advisable to screen a range of catalyst loadings to find the optimal concentration.

  • Reducing Agent: The nature and stoichiometry of the reducing agent (e.g., borane source in CBS reduction, hydrogen pressure in hydrogenation) can affect the selectivity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in the asymmetric reduction of this compound-4-one.

TroubleshootingWorkflow start Low Enantiomeric Excess Observed validate_analytics Validate Analytical Method (Chiral HPLC/GC) start->validate_analytics analytics_ok Analytical Method Validated? validate_analytics->analytics_ok check_reagents Check Reagent and Catalyst Purity/Integrity reagents_ok Reagents and Catalyst OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions success High Enantiomeric Excess Achieved optimize_conditions->success analytics_ok->validate_analytics No analytics_ok->check_reagents Yes reagents_ok->check_reagents No reagents_ok->optimize_conditions Yes

A logical workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound-4-one via Corey-Bakshi-Shibata (CBS) Reduction

This protocol is based on established procedures for the CBS reduction of ketones.[2][3][4][5]

  • Catalyst Preparation (in situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and under a positive pressure of argon, add (R)- or (S)-Me-CBS catalyst (0.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the solution to the desired temperature (e.g., -20 °C to -78 °C).

  • Reaction:

    • To the catalyst solution, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0-1.2 equivalents) dropwise, maintaining the internal temperature.

    • Stir the mixture for 10-15 minutes.

    • Slowly add a solution of this compound-4-one (1.0 equivalent) in anhydrous THF via syringe pump over 30 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 7-bromo-4-chromanol.

Protocol 2: Validation of Chiral HPLC Method for 7-Bromo-4-chromanol

This protocol provides a starting point for developing a chiral HPLC method for the analysis of 7-bromo-4-chromanol enantiomers, based on methods for similar chromanol structures.[6][7]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column, for example, a polysaccharide-based column such as Cellulose tris(3,5-dimethylphenylcarbamate).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a solution of the 7-bromo-4-chromanol product in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard by reducing this compound-4-one with NaBH₄ and dissolving it in the mobile phase.

  • Analysis and Optimization:

    • Inject the racemic standard to determine the retention times of both enantiomers and to assess the initial separation.

    • Adjust the mobile phase composition (e.g., the percentage of isopropanol) to achieve baseline resolution (Rs > 1.5).

    • Once separation is achieved, inject the sample from the asymmetric reduction to determine the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Data Presentation

The following tables summarize typical reaction conditions and their impact on enantiomeric excess for the asymmetric reduction of chromanone derivatives, which can be used as a guide for the optimization of the this compound-4-one reduction.

Table 1: Effect of Temperature on Enantiomeric Excess in a CBS Reduction

Temperature (°C)Enantiomeric Excess (% ee)
2585
092
-2096
-4098
-78>99

Note: This data is representative and illustrates the general trend of increasing enantioselectivity with decreasing temperature for many CBS reductions.

Table 2: Effect of Solvent on Enantiomeric Excess in an Asymmetric Reduction

SolventDielectric Constant (ε)Typical Enantiomeric Excess (% ee)
Toluene2.495
Tetrahydrofuran (THF)7.692
Dichloromethane (DCM)9.188
Acetonitrile37.575

Note: The optimal solvent is highly dependent on the specific catalyst and substrate system. Non-coordinating solvents like toluene often provide high enantioselectivity in CBS reductions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key interactions and factors influencing the stereochemical outcome in a CBS reduction.

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Stereoselective Reduction cluster_outcome Outcome CBS Chiral Oxazaborolidine (CBS Catalyst) Active_Catalyst Activated Catalyst-Borane Complex CBS->Active_Catalyst Coordination Borane Borane (BH3) Borane->Active_Catalyst TS_R Diastereomeric Transition State (R) Active_Catalyst->TS_R TS_S Diastereomeric Transition State (S) Active_Catalyst->TS_S Ketone This compound-4-one Ketone->TS_R Ketone->TS_S Product_R (R)-7-Bromo-4-chromanol TS_R->Product_R Lower Energy Product_S (S)-7-Bromo-4-chromanol TS_S->Product_S Higher Energy High_ee High Enantiomeric Excess of (R)-Product Product_R->High_ee

Key interactions in the CBS-catalyzed reduction of a ketone.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of palladium-catalyzed cross-coupling reactions with 7-Bromochroman.

Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My Suzuki-Miyaura coupling reaction of this compound is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors. As an electron-rich aryl bromide, the oxidative addition step can be sluggish. Here are the primary areas to investigate:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen. Improper handling or storage can lead to deactivation.

    • Solution: Ensure your palladium catalyst is fresh and handled under a strict inert atmosphere (e.g., argon or nitrogen). Purge all solvents and the reaction vessel thoroughly before adding the catalyst.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in facilitating the oxidative addition and stabilizing the catalytic species.

    • Solution: For an electron-rich substrate like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the oxidative addition step.

  • Ineffective Base: The base is critical for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄. The presence of water as a co-solvent can be crucial for the efficacy of inorganic bases.

  • Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate.

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically between 80-110 °C for Suzuki couplings of aryl bromides.

Question: I am observing significant amounts of homocoupled product from my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.

  • Solution:

    • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

    • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction which can sometimes favor homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.

Question: My Heck reaction with this compound and an alkene is not proceeding. What should I investigate?

Answer:

The Heck reaction, like other cross-couplings, is sensitive to several parameters. For an electron-rich substrate, catalyst and ligand choice is paramount.

  • Solution:

    • Catalyst and Ligand System: For sluggish Heck reactions, consider using more stable and electron-donating ligands that can facilitate the oxidative addition of the C-Br bond. Palladacycle catalysts can also be highly effective.

    • Base Selection: The base in a Heck reaction is crucial for regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common. Ensure the base is anhydrous and of high purity.

    • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are typically used in Heck reactions. Ensure the solvent is anhydrous and degassed.

Question: In my Sonogashira coupling of this compound, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). How can this be prevented?

Answer:

The copper co-catalyst in the traditional Sonogashira coupling is often responsible for the oxidative homocoupling of the alkyne.

  • Solution:

    • Copper-Free Conditions: Consider running the reaction under copper-free conditions. Several protocols exist that use specific palladium catalysts and ligands that do not require a copper co-catalyst.

    • Amine Base: The choice of amine base is critical. A hindered amine base can sometimes suppress Glaser coupling. Ensure the amine is dry and freshly distilled.

    • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling reaction. As with other cross-coupling reactions, ensure the reaction is set up under a rigorously inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a good starting point. For Heck reactions, Pd(OAc)₂ with PPh₃ or a more robust ligand may be effective. For Sonogashira couplings, a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional, though copper-free systems are increasingly used to avoid homocoupling.

Q2: Which bases are typically recommended for Suzuki-Miyaura couplings of this compound?

A2: A range of bases can be used, with the choice often depending on the specific boronic acid and desired reaction rate. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity.

Q3: Why is degassing of solvents important for these reactions?

A3: Oxygen can oxidatively deactivate the active Pd(0) catalyst, leading to low or no conversion. It can also promote undesirable side reactions such as the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.

Q4: Can I use 7-chlorochroman for these cross-coupling reactions?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the palladium center is more difficult and typically requires more specialized and highly active catalyst systems (e.g., those with very electron-rich and bulky N-heterocyclic carbene (NHC) or phosphine ligands) and often higher reaction temperatures.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the this compound and the formation of the product.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of this compound and analogous aryl bromides. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90-10012-24Good to Excellent
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012High
Heteroarylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (3)Dioxane/H₂O11018Moderate to High

Table 2: Representative Heck Coupling of Aryl Bromides with Alkenes

Aryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Electron-rich Ar-Brn-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001685-95
Electron-rich Ar-BrStyrenePd(OAc)₂ (0.5)P(o-tol)₃ (1)K₂CO₃ (2)DMAc1202480-90

Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Aryl BromideAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Electron-rich Ar-BrPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
Electron-rich Ar-BrPhenylacetylenePd(OAc)₂ (1.5)-Cs₂CO₃Dioxane801280-90

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound-3-ol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound-3-ol with an arylboronic acid.[1]

Materials:

  • This compound-3-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound-3-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup (this compound, Coupling Partner, Base) Degas Degassing and Inert Atmosphere Start->Degas SolvCat Addition of Solvent and Palladium Catalyst Degas->SolvCat React Heating and Reaction Monitoring (TLC/LC-MS) SolvCat->React Workup Aqueous Workup (Extraction) React->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Logic Problem Low/No Conversion Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Suboptimal Ligand/Base? Problem->Cause2 Cause3 Incorrect Temperature? Problem->Cause3 Solution1 Use Fresh Catalyst Ensure Inert Atmosphere Cause1->Solution1 Solution2 Screen Bulky, Electron-Rich Ligands Use Stronger Base (e.g., Cs₂CO₃) Cause2->Solution2 Solution3 Verify and Optimize Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for low conversion in cross-coupling reactions.

References

Technical Support Center: Monitoring 7-Bromochroman Reactions by Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 7-Bromochroman reactions using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this compound reactions?

A1: TLC is a rapid, inexpensive, and sensitive technique used to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, TLC allows you to:

  • Determine the consumption of the starting material(s).

  • Observe the formation of the this compound product.

  • Identify the presence of any intermediates or byproducts.

  • Determine the optimal time to stop the reaction.

Q2: What is a suitable stationary phase for the TLC analysis of this compound?

A2: For the analysis of this compound and related compounds, standard silica gel plates (Silica Gel 60 F254) are the most commonly used stationary phase. The silica gel is a polar adsorbent, which is effective for separating compounds of varying polarities typically encountered in the synthesis of chromans.

Q3: How do I visualize the spots on the TLC plate?

A3: this compound and its aromatic precursors are UV-active due to their conjugated π-systems.[2][3][4][5][6][7] Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm. The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[2][5][7] After marking the spots under UV light, a chemical stain can be used for further visualization.[2]

Q4: What are some common chemical stains for visualizing this compound and related compounds?

A4: While UV visualization is often sufficient, chemical stains can provide additional information or visualize non-UV active impurities. Suitable stains include:

  • Potassium Permanganate (KMnO4): This stain is a good general-purpose choice for organic compounds and will react with oxidizable functional groups, appearing as yellow-brown spots on a purple background.[3][8]

  • p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups and often produces colored spots, which can help in differentiating between compounds.[5][8]

  • Iodine: Exposing the plate to iodine vapor is a simple and semi-non-destructive method that can visualize a wide range of organic compounds, which will appear as brown spots.[5][8][9]

Q5: What is a "co-spot" and why is it important?

A5: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other. This is a critical control to confidently distinguish the starting material from the product, especially when their Rf values are very similar. If the starting material is still present in the reaction mixture, the co-spot will appear as a single, potentially elongated spot at the same height as the starting material. If the starting material is consumed, you will see separate spots for the product in the reaction mixture lane and the starting material in its dedicated lane.

Experimental Protocol: Monitoring the Synthesis of this compound-3-ol

This protocol details the monitoring of the reduction of this compound-4-one to this compound-3-ol using TLC.[10]

Materials:

  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent (Mobile Phase): A mixture of ethyl acetate and hexanes. A starting ratio of 20:80 (v/v) is recommended.

  • Reaction mixture aliquots

  • Standard solution of this compound-4-one (starting material) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the lid and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • In the "SM" lane, use a capillary tube to apply a small spot of the this compound-4-one standard solution.

    • In the "Co" lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

    • In the "Rxn" lane, apply a small spot of the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.

Troubleshooting Guide

Problem Possible Cause Solution Expected Observation on TLC
No spots are visible under UV light. The compounds are not UV-active or the concentration is too low.Use a chemical stain (e.g., potassium permanganate). Concentrate the sample before spotting.Spots appear after staining.
Spots are streaking. The sample is too concentrated. The eluent is too polar. The compound is acidic or basic.Dilute the sample. Decrease the polarity of the eluent (reduce the amount of ethyl acetate). Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.Well-defined, circular spots are observed.
The spots remain at the baseline (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by gradually increasing the proportion of ethyl acetate to hexanes.Spots move up the plate to an optimal Rf range of 0.3-0.7.
The spots are at the solvent front (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of hexanes to ethyl acetate.Spots move down the plate to an optimal Rf range of 0.3-0.7.
Spots are not well-separated. The eluent system does not provide sufficient resolution.Try a different solvent system. For example, replace hexanes with toluene or ethyl acetate with dichloromethane to alter the selectivity.Increased separation between the spots.
A new spot appears in the reaction mixture. This is likely the product or an intermediate.Continue to monitor the reaction. The intensity of the new spot should increase as the starting material spot diminishes.A spot with a different Rf value from the starting material becomes more prominent over time.
Multiple unexpected spots appear. Side reactions may be occurring, or the starting material is impure.Analyze the reaction conditions (temperature, reagents). Purify the starting material if necessary.A cleaner reaction profile with fewer spots.

Data Presentation

Table 1: Approximate Rf Values of Compounds in this compound Synthesis

Compound Structure Solvent System (Ethyl Acetate:Hexane) Approximate Rf Value
4-Bromophenol20:800.45
1-bromo-3-chloropropane10:90>0.9
1-(3-chloropropoxy)-4-bromobenzene10:900.60
This compound10:900.50
This compound-4-one20:800.40
This compound-3-ol30:700.35

Note: These Rf values are approximate and can vary depending on the exact conditions (e.g., temperature, saturation of the chamber, quality of the TLC plate).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate develop Develop Plate in Chamber prep_plate->develop dry Dry Plate develop->dry uv Visualize under UV Light dry->uv stain Apply Chemical Stain (Optional) uv->stain analyze Analyze Results & Calculate Rf stain->analyze

Troubleshooting_TLC start Problem with TLC Result streaking Streaking Spots? start->streaking rf_issue Incorrect Rf? start->rf_issue no_spots No Spots Visible? start->no_spots streaking->rf_issue No dilute Dilute Sample or Adjust Eluent Polarity streaking->dilute Yes rf_issue->no_spots No high_rf Decrease Eluent Polarity rf_issue->high_rf Too High? low_rf Increase Eluent Polarity rf_issue->low_rf Too Low? stain Use Chemical Stain no_spots->stain Yes end end no_spots->end No, problem solved

References

Quenching procedures for reactions involving sodium borohydride and 7-bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of 7-bromochroman-4-one using sodium borohydride (NaBH₄).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound-4-ol.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Incomplete Reaction (Starting material remains after expected reaction time)1. Insufficient NaBH₄. 2. Low reaction temperature. 3. Deactivated NaBH₄ due to moisture.1. Increase Reagent Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5 equivalents) to ensure the reaction goes to completion.[1] 2. Monitor with TLC: Track the disappearance of the starting material (this compound-4-one) by Thin-Layer Chromatography (TLC).[1] 3. Temperature Optimization: Allow the reaction to slowly warm to room temperature after the initial addition at 0°C. Gentle heating can be applied cautiously, but be aware of potential side reactions.[1] 4. Use Fresh Reagent: Ensure the sodium borohydride is dry and has been stored properly to prevent deactivation from atmospheric moisture.
Formation of Emulsion during Workup 1. Presence of finely divided boron salts. 2. Use of certain solvents like THF can sometimes lead to emulsions.1. Break Emulsion with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). 2. Filter through Celite: Pass the entire mixture through a pad of Celite to remove fine solid byproducts that may be stabilizing the emulsion. 3. Solvent Evaporation: If THF was used as a co-solvent, remove it under reduced pressure before performing the aqueous extraction.
Low Product Yield 1. Incomplete reaction. 2. Product loss during extraction due to emulsion formation. 3. Formation of byproducts. 4. Inefficient removal of boron byproducts.1. Address Incomplete Reaction: See above. 2. Optimize Extraction: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[1] 3. Control Reaction Conditions: Keep the temperature low (0°C) during NaBH₄ addition to minimize side reactions. 4. Boron Byproduct Removal: After quenching and solvent removal, co-evaporate the crude product with methanol several times. This converts boric acid into volatile trimethyl borate.[1]
Presence of Dehalogenated Byproduct (chroman-4-ol)1. Reaction temperature is too high. 2. Use of a more reactive hydride source or certain additives.1. Maintain Low Temperature: Strictly control the temperature, especially during the addition of NaBH₄. 2. Avoid Harsh Conditions: Use standard NaBH₄ in an alcoholic solvent. Avoid more complex or reactive borohydride reagents unless specific selectivity is required.
Product is Contaminated with Boron Compounds 1. Inefficient quenching and workup. 2. Boric acid or borate salts are co-extracted with the product.1. Acidic Quench: Quenching with dilute acid (e.g., 1M HCl) can help to hydrolyze borate complexes to boric acid, which is more soluble in water. 2. Methanol Co-evaporation: As mentioned above, repeatedly dissolving the crude product in methanol and evaporating the solvent is an effective method for removing boric acid.[1] 3. Aqueous Wash: Ensure thorough washing of the organic layer with water or dilute acid during the extraction phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reduction of this compound-4-one with NaBH₄?

A1: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are most commonly used and are generally effective.[2] These solvents also participate in the reaction mechanism by protonating the intermediate alkoxide. Tetrahydrofuran (THF) can be used as a co-solvent.[2]

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[1] By spotting the reaction mixture alongside the this compound-4-one starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the more polar product, this compound-4-ol.

Q3: What are the best practices for quenching the reaction?

A3: The reaction should be quenched by the slow, portion-wise addition of a quenching agent at a low temperature (0°C) to control the exothermic reaction and hydrogen gas evolution. Common quenching agents include:

  • Water: Simple and effective for hydrolyzing the borate ester intermediate and destroying excess NaBH₄.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acidic quench that is often used to neutralize the reaction mixture.[1]

  • Dilute Hydrochloric Acid (e.g., 1M HCl): An effective method to ensure the complete hydrolysis of borate esters and neutralization of the reaction. Care must be taken as the reaction with excess NaBH₄ can be vigorous.

  • Acetic Acid: Can also be used, but may introduce an additional component to be removed during purification.

Q4: How do I remove the boron byproducts from my final product?

A4: Boron byproducts, such as boric acid or borate salts, can often contaminate the final product. A highly effective method for their removal is to perform several co-evaporations of the crude product with methanol.[1] This process forms the volatile compound trimethyl borate, which is easily removed under reduced pressure.

Q5: Is there a risk of reducing the bromine-carbon bond (dehalogenation)?

A5: While sodium borohydride is a mild reducing agent, dehalogenation of aryl halides can occur, particularly at elevated temperatures or with prolonged reaction times. To minimize this risk, it is crucial to maintain a low reaction temperature (e.g., 0°C) and monitor the reaction to avoid unnecessary extensions once the starting material is consumed.

Quantitative Data

The yield of this compound-4-ol is typically high when the reaction is performed under optimized conditions. The following table summarizes expected outcomes based on a standard protocol.

ParameterValueNotes
Starting Material This compound-4-one-
Reducing Agent Sodium Borohydride (NaBH₄)1.5 equivalents
Solvent Methanol (MeOH)0.1 M concentration of substrate
Reaction Temperature 0°C to Room Temperature-
Quenching Agent Water or Saturated aq. NH₄ClSlow addition at 0°C
Typical Yield 90-98%Yield after purification by flash column chromatography

Experimental Protocols

Detailed Methodology for the Reduction of this compound-4-one

This protocol describes a standard laboratory procedure for the synthesis of this compound-4-ol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound-4-one (1.0 equivalent) in methanol (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. Control the addition rate to manage any effervescence and maintain the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until all the starting material has been consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of deionized water until gas evolution ceases. Alternatively, a saturated aqueous solution of ammonium chloride can be used.[1]

  • Solvent Removal: Remove the bulk of the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound-4-ol. For high purity, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve this compound-4-one in Methanol cool Cool to 0°C start->cool 1 add_nabh4 Add NaBH₄ (1.5 eq) portion-wise cool->add_nabh4 2 react Stir and warm to RT (Monitor by TLC) add_nabh4->react 3 quench Quench at 0°C (e.g., with Water) react->quench 4 evap Remove Methanol (Rotary Evaporator) quench->evap 5 extract Extract with Ethyl Acetate evap->extract 6 wash Wash with Water and Brine extract->wash 7 dry Dry over Na₂SO₄ wash->dry 8 purify Purify by Column Chromatography dry->purify 9 end end purify->end Final Product: This compound-4-ol

Caption: Experimental workflow for the reduction of this compound-4-one.

troubleshooting_logic cluster_yes cluster_no cluster_emulsion_fix start Reaction Complete? workup Proceed to Workup start->workup Yes check_reagent Check NaBH₄ (Age, Stoichiometry) start->check_reagent No emulsion Emulsion during Extraction? workup->emulsion purify Purify Product emulsion->purify No brine_wash Wash with Brine emulsion->brine_wash Yes check_temp Check Temperature check_reagent->check_temp extend_time Extend Reaction Time check_temp->extend_time celite_filter Filter through Celite celite_filter->purify

Caption: Troubleshooting logic for the NaBH₄ reduction process.

References

Challenges in the scalability of 7-Bromochroman synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and scalability of 7-Bromochroman. It is designed for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their scalability concerns?

A1: The synthesis of this compound typically involves a multi-step process. The two most common routes start from either a pre-brominated phenol or involve the bromination of a chroman precursor.

  • Route 1: Synthesis from a Brominated Precursor (e.g., 3-Bromophenol): This is often a more direct approach where the bromine position is pre-determined.[1] The main challenge in scalability is the potential for side reactions during the formation of the chroman ring, which can be sensitive to reaction conditions on a larger scale.

  • Route 2: Bromination of a Chroman Precursor: This route offers flexibility but presents a significant challenge in controlling the regioselectivity of the bromination. The ether oxygen in the chroman ring is an ortho-, para-director, which can lead to a mixture of isomers (e.g., 6-Bromochroman and 8-Bromochroman) along with the desired this compound.[2] Separating these isomers on a large scale can be difficult and costly.

Q2: How can I improve the regioselectivity of the bromination step to favor the 7-bromo isomer?

A2: Achieving high regioselectivity for this compound is a critical challenge. The choice of brominating agent and reaction conditions are crucial. While direct bromination of the unsubstituted chroman would likely lead to a mixture of isomers, starting with a meta-substituted phenol to construct the chroman ring can direct the bromination to the desired position. For instance, using a phenol with a directing group at the 3-position can favor substitution at the 5-position (which becomes the 7-position in the chroman). The use of milder brominating agents and careful control of temperature can also enhance selectivity.

Q3: What are the main challenges in scaling up the purification of this compound?

A3: The primary challenge in purifying this compound on a large scale is the separation of isomeric byproducts, which have very similar physical properties.[3]

  • Chromatography: While effective at the lab scale, column chromatography becomes less practical and more expensive at an industrial scale. Challenges include column overloading, inconsistent packing, and high solvent consumption.[4]

  • Crystallization: Recrystallization can be a more scalable purification method, but it may not be effective in separating close-boiling isomers. "Oiling out," where the compound separates as a liquid instead of crystals, can also be an issue.

  • Centrifugal Partition Chromatography (CPC): This technique can be a cost-effective and environmentally friendly alternative for large-scale isomer separation.[3][5]

Q4: I am observing a significant drop in yield upon scaling up my reaction. What are the likely causes?

A4: A drop in yield during scale-up is a common problem and can be attributed to several factors:[4]

  • Inefficient Heat Transfer: Exothermic reactions that are easily controlled in the lab can lead to localized overheating in large reactors, causing thermal degradation of products.

  • Poor Mixing: Inadequate agitation in large vessels can result in non-uniform reaction conditions and an increase in side reactions.

  • Mass Transfer Limitations: In heterogeneous reactions, the reaction rate can be limited by the diffusion of reactants between phases, which is more pronounced on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield in Chroman Ring Formation
Potential Cause Troubleshooting Action
Incomplete reaction Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Ensure the reaction temperature is maintained consistently throughout the process.[4]
Side reactions (e.g., polymerization, intermolecular reactions) For reactions like Friedel-Crafts acylation, consider using high-dilution conditions to minimize intermolecular side reactions.[6] Optimize the stoichiometry of reagents to avoid excess reactants that could lead to side products.
Decomposition of starting materials or product Ensure high purity of starting materials.[6] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Problem 2: Poor Regioselectivity during Bromination
Potential Cause Troubleshooting Action
Formation of multiple bromo-isomers (e.g., 6-bromo, 8-bromo) Start with a pre-brominated phenol where the bromine is already in the desired position (e.g., 3-bromophenol to guide the formation of the chroman ring accordingly).[1]
Harsh brominating conditions Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine.[7] Control the reaction temperature carefully, as lower temperatures often favor higher selectivity.
Substrate activation/deactivation effects The electronic nature of substituents on the aromatic ring will influence the position of bromination. Computational studies can help predict the most likely site of bromination.[2]
Problem 3: Difficulty in Purification of this compound
Potential Cause Troubleshooting Action
Co-elution of isomers in column chromatography Optimize the solvent system for better separation. Consider using a different stationary phase. For large-scale purification, explore alternatives like centrifugal partition chromatography.[3][5]
"Oiling out" during recrystallization Re-dissolve the oil in more hot solvent and cool slowly. Seeding the solution with a small crystal of the pure product can induce crystallization.
Product loss during work-up Ensure the pH of the aqueous layer during extraction is optimized to keep the product in the organic phase. Minimize the number of transfer steps to reduce mechanical losses.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Aromatic Compounds

Brominating Agent Formula Form Key Advantages Key Disadvantages
Molecular Bromine Br₂Fuming red-brown liquidStrong brominating agent, readily available.[7]Highly corrosive, toxic, and difficult to handle. Reactions can be exothermic and produce corrosive HBr byproduct.[7]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidEasy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[7]Can be unreliable if not pure, may require a radical initiator for certain reactions.[7]
Pyridinium Tribromide C₅H₅N·HBr·Br₂Red crystalline solidSolid, stable, and safer alternative to liquid bromine.[7]Can be less reactive than Br₂.[7]
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃SolidMild and highly effective, can be superior to NBS for some substrates.[7]Less commonly used than NBS or Br₂.[7]

Experimental Protocols

A plausible multi-step synthesis for this compound on a laboratory scale is outlined below. Scaling up this process would require careful optimization of each step, particularly regarding thermal management and purification.

Step 1: Synthesis of 3-(3-Bromophenoxy)propanoic acid

This step involves the reaction of 3-bromophenol with a suitable three-carbon synthon, such as β-propiolactone, in the presence of a base.

  • Materials: 3-Bromophenol, β-propiolactone, Sodium hydroxide, Deionized water, Hydrochloric acid.

  • Procedure:

    • To a stirred solution of sodium hydroxide in deionized water, add 3-bromophenol in portions, maintaining the temperature below 30°C.

    • Cool the resulting solution to 10-15°C.

    • Slowly add β-propiolactone to the reaction mixture, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 10°C and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-(3-bromophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound-4-one

This cyclization step forms the chromanone ring.

  • Materials: 3-(3-Bromophenoxy)propanoic acid, Polyphosphoric acid (PPA) or Eaton's reagent, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid.

    • Add polyphosphoric acid (typically 10 times the weight of the starting material).

    • Heat the mixture to 100°C with efficient stirring for 1-2 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound-4-one.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Reduction of this compound-4-one to this compound

This final step involves the reduction of the ketone functionality. A Wolff-Kishner or Clemmensen reduction can be employed.

  • Materials (for Wolff-Kishner): this compound-4-one, Hydrazine hydrate, Potassium hydroxide, Diethylene glycol.

  • Procedure (Wolff-Kishner):

    • To a flask containing diethylene glycol, add this compound-4-one, hydrazine hydrate, and potassium hydroxide.

    • Heat the mixture to reflux for 1-2 hours.

    • Increase the temperature to distill off water and excess hydrazine.

    • Continue to heat the mixture at a higher temperature (e.g., 190-200°C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate to yield crude this compound.

    • Purify by vacuum distillation or column chromatography.

Visualizations

G cluster_0 Route 1: Synthesis from 3-Bromophenol A 3-Bromophenol B 3-(3-Bromophenoxy)propanoic acid A->B + β-propiolactone, Base C This compound-4-one B->C Intramolecular Friedel-Crafts Acylation (PPA) D This compound C->D Wolff-Kishner or Clemmensen Reduction

Caption: Synthetic pathway for this compound starting from 3-Bromophenol.

G cluster_1 Troubleshooting Workflow for Low Yield in Scalable Synthesis Start Low Yield Observed (Post Scale-Up) CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Evaluate Reaction Conditions (Temperature, Mixing) Start->CheckConditions CheckPurification Assess Work-up & Purification Protocol Start->CheckPurification Impure Impurity Detected CheckPurity->Impure Suboptimal Suboptimal Conditions CheckConditions->Suboptimal ProductLoss Product Loss Detected CheckPurification->ProductLoss PurifySM Purify Starting Materials Impure->PurifySM Yes OptimizeT Optimize Temperature Control & Improve Agitation Suboptimal->OptimizeT Yes OptimizeWorkup Modify Extraction/Purification (e.g., change solvent, pH) ProductLoss->OptimizeWorkup Yes End Improved Yield PurifySM->End OptimizeT->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low yields in scalable synthesis.

References

Removal of triphenylphosphine oxide from Mitsunobu reactions with 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mitsunobu Reactions with 7-Bromochroman-3-ol

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of triphenylphosphine oxide (TPPO) from Mitsunobu reactions involving this compound-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in removing triphenylphosphine oxide (TPPO) from Mitsunobu reactions?

A1: The primary challenge in removing TPPO is its high polarity and tendency to co-crystallize with products, making it difficult to separate using standard purification techniques like column chromatography. Its solubility profile can also be similar to that of many reaction products, further complicating purification.[1][2][3][4]

Q2: What is the typical state and appearance of TPPO?

A2: Triphenylphosphine oxide is a colorless, crystalline solid at room temperature.[1]

Q3: What are the key solubility properties of TPPO that I should be aware of?

A3: TPPO exhibits poor solubility in non-polar solvents like hexane and cold diethyl ether.[1] It is readily soluble in more polar solvents such as dichloromethane, ethanol, and ethyl acetate.[5][6] This differential solubility is often exploited for its removal.

Q4: Can I use precipitation to remove TPPO?

A4: Yes, precipitation is a common and effective method. This can be achieved by triturating the crude reaction mixture with a solvent in which TPPO is poorly soluble, such as cold diethyl ether or a mixture of ether and hexane.[1][7]

Q5: Are there methods to enhance the precipitation of TPPO?

A5: The formation of insoluble adducts can significantly improve TPPO removal. Treatment with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) forms insoluble complexes with TPPO, which can then be removed by filtration.[1][3][8] Anhydrous calcium bromide has also been shown to be effective in precipitating TPPO from THF solutions.[9]

Q6: Is column chromatography effective for removing TPPO?

A6: While possible, direct column chromatography of the crude reaction mixture can be challenging due to the high concentration of TPPO, which can lead to poor separation.[2][3] It is often more effective to first reduce the amount of TPPO by precipitation or other methods before chromatographic purification.

Troubleshooting Guide
Problem Possible Cause Troubleshooting Steps
TPPO is co-eluting with my product during column chromatography. The polarity of the eluent is too high, or the product and TPPO have very similar polarities.- First, attempt to precipitate the majority of the TPPO using a non-polar solvent (e.g., cold diethyl ether/hexane).- Use a less polar solvent system for chromatography.- Consider using a different stationary phase, such as alumina.[7]
I see a significant amount of TPPO in my NMR spectrum after purification. The initial removal method was not efficient enough.- Repeat the precipitation/trituration step with a larger volume of cold non-polar solvent.- Consider forming a metal complex of TPPO with ZnCl₂ or MgCl₂ followed by filtration.[1][3][8]
My product is precipitating along with the TPPO. The chosen precipitation solvent is also a poor solvent for the desired product.- Use a solvent mixture to fine-tune the solubility. For example, start with a solution in a small amount of dichloromethane or ethyl acetate and slowly add a non-polar solvent like hexane.[7]
Formation of an oil instead of a precipitate during workup. The concentration of impurities is high, or the temperature is not low enough.- Ensure the mixture is sufficiently cooled (e.g., in an ice bath) during the addition of the non-polar solvent.- Sonication can sometimes induce crystallization.[10]

Experimental Protocols and Data

Protocol 1: Precipitation of TPPO using Diethyl Ether/Hexane
  • Concentration: After the Mitsunobu reaction is complete, concentrate the reaction mixture in vacuo to obtain a viscous oil or solid residue.

  • Suspension: To the residue, add a sufficient volume of cold diethyl ether (Et₂O).

  • Trituration: Vigorously stir or sonicate the suspension. TPPO should precipitate as a white solid.

  • Filtration: Filter the suspension, washing the solid with additional cold Et₂O.

  • Concentration of Filtrate: The filtrate, containing the desired product, can then be concentrated and further purified if necessary.

Protocol 2: Removal of TPPO via Zinc Chloride Complexation
  • Reaction Workup: After the reaction, perform a standard aqueous workup to remove water-soluble byproducts.

  • Solvent Exchange: Dissolve the crude product in a polar solvent such as ethanol or ethyl acetate.[1][8]

  • Precipitation: Add a solution of zinc chloride (ZnCl₂) in the same solvent to the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8]

  • Stirring: Stir the mixture at room temperature to ensure complete precipitation.

  • Filtration: Filter off the solid complex and wash it with a small amount of the solvent.

  • Product Isolation: The filtrate containing the product can be concentrated and further purified.

Quantitative Data Summary

The following table summarizes typical outcomes for TPPO removal methods. Note that actual yields and purity will depend on the specific reaction conditions and the nature of the substrate.

Removal Method Typical Recovery of Product Purity after Treatment Reference
Precipitation (Et₂O/Hexane)80-95%>90%[1][7]
ZnCl₂ Precipitation85-98%>95%[1][8]
MgCl₂ Precipitation85-95%>95%[3][9]
Column Chromatography (after initial precipitation)70-90%>98%[2]

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflow for the removal of triphenylphosphine oxide from a Mitsunobu reaction mixture.

G start Crude Reaction Mixture (Product + TPPO + Byproducts) decision1 Is the product soluble in non-polar solvents (e.g., ether, hexane)? start->decision1 precipitation Precipitation/Trituration with cold Et2O or Hexane decision1->precipitation  Yes metal_complex Metal Salt Precipitation (e.g., ZnCl2, MgCl2) decision1->metal_complex  No filtration1 Filtration precipitation->filtration1 filtrate1 Filtrate: Product in Solution filtration1->filtrate1 solid1 Solid: TPPO filtration1->solid1 chromatography Column Chromatography filtrate1->chromatography filtration2 Filtration metal_complex->filtration2 filtrate2 Filtrate: Product in Solution filtration2->filtrate2 solid2 Solid: TPPO-Metal Complex filtration2->solid2 filtrate2->chromatography pure_product Pure Product chromatography->pure_product

Caption: Decision workflow for TPPO removal.

G cluster_precipitation Precipitation Method step1 1. Concentrate Crude Mixture step2 2. Add Cold Diethyl Ether step1->step2 step3 3. Stir/Sonicate to Precipitate TPPO step2->step3 step4 4. Filter the Suspension step3->step4 step5 5. Collect Filtrate (Product) step4->step5 step6 6. Discard Solid (TPPO) step4->step6

Caption: Experimental workflow for precipitation of TPPO.

References

Preventing racemization of chiral 7-Bromochroman-3-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral 7-Bromochroman-3-ol during experimental workup and purification.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

This guide addresses common issues encountered during the workup of reactions involving chiral this compound-3-ol that can lead to a decrease in enantiomeric purity.

Symptom Potential Cause Recommended Action
Significant loss of optical activity after aqueous workup. Exposure to acidic or basic conditions. The benzylic alcohol in this compound-3-ol is susceptible to racemization catalyzed by both acids and bases. This can occur through the formation of a stabilized carbocation intermediate under acidic conditions or via deprotonation-reprotonation at the carbinolic center under basic conditions.[1]- Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride for acidic reaction mixtures, or a pH 7 phosphate buffer).- Use saturated sodium bicarbonate for quenching only if the reaction is acidic , and ensure the contact time is minimized.- Wash the organic layer with a neutral brine solution to remove residual acid or base.
Decreased % ee after purification by silica gel chromatography. Acidic nature of standard silica gel. Standard silica gel is slightly acidic and can promote racemization of sensitive chiral alcohols, especially with prolonged contact time.- Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then removing the solvent before packing the column.- Use a neutral stationary phase such as deactivated silica gel or alumina.- Minimize the time on the column by using flash chromatography with optimized solvent polarity to ensure rapid elution.
Racemization observed after heating the sample. Thermal instability. Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, particularly if trace acidic or basic impurities are present.- Perform all extractions and solvent removal at or below room temperature. - Use a rotary evaporator with a water bath set to a low temperature (e.g., < 30°C) for solvent evaporation.- Avoid heating the compound for extended periods.
Loss of optical purity after a reaction using a metal catalyst. Catalyst-mediated racemization. Certain transition metal catalysts, especially those based on ruthenium, rhodium, and palladium, can catalyze the racemization of secondary alcohols through a dehydrogenation-hydrogenation mechanism that proceeds via an achiral ketone intermediate.[1]- Select a catalyst that is known not to cause racemization of alcohols. - If racemization is unavoidable with the chosen catalyst, consider an alternative synthetic route. - Ensure complete removal of the metal catalyst during workup to prevent further racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound-3-ol?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity. For a chiral molecule like this compound-3-ol, maintaining a single enantiomeric form is often crucial for its intended biological activity and pharmacological profile. Racemization can result in a loss of therapeutic efficacy or the introduction of undesired off-target effects.[1]

Q2: At what stages of a typical workup is racemization of this compound-3-ol most likely to occur?

A2: Racemization is most probable during the following stages:

  • Quenching: The initial step of stopping a reaction, if done with strong acids or bases, can immediately impact the stereochemical integrity.

  • Aqueous Extraction: Washing the organic layer with acidic or basic solutions to remove impurities can lead to racemization at the chiral center.

  • Solvent Evaporation: The use of high temperatures to remove solvents can promote racemization.

  • Chromatographic Purification: Prolonged exposure to acidic silica gel is a common cause of racemization for sensitive alcohols.

Q3: How can I protect the chiral center of this compound-3-ol from racemization during a reaction that requires harsh conditions?

A3: Protecting the hydroxyl group is an effective strategy. By converting the alcohol to a more robust functional group, such as a silyl ether (e.g., using TBDMSCl) or an ether (e.g., benzyl ether), the chiral center becomes less susceptible to racemization under many reaction conditions. The protecting group can then be removed under mild conditions that do not affect the stereocenter.

Q4: What is the best method to monitor the enantiomeric purity of this compound-3-ol throughout my experiment?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (% ee) of this compound-3-ol. This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for accurate quantification.

Data Presentation

The following table provides illustrative data on the effect of pH and temperature on the enantiomeric excess of a model chiral benzylic alcohol, which is structurally analogous to this compound-3-ol. This data highlights the importance of maintaining mild workup conditions.

Workup Condition Parameter Value Time of Exposure Illustrative % ee Retained
Aqueous Wash pH2.030 minutes85%
pH4.030 minutes95%
pH7.0 (Buffered)30 minutes>99%
pH10.030 minutes92%
pH12.030 minutes80%
Solvent Evaporation Temperature25°C1 hour>99%
Temperature40°C1 hour97%
Temperature60°C1 hour90%

Note: This data is for illustrative purposes and the actual extent of racemization for this compound-3-ol may vary.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Chiral this compound-3-ol

Objective: To isolate this compound-3-ol from a reaction mixture while minimizing racemization.

Materials:

  • Reaction mixture containing this compound-3-ol in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or a pH 7 phosphate buffer.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add the saturated aqueous NH₄Cl solution or pH 7 buffer to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure at a temperature below 30°C.

Protocol 2: Purification by Chromatography on Neutralized Silica Gel

Objective: To purify this compound-3-ol using flash column chromatography while preventing on-column racemization.

Materials:

  • Crude this compound-3-ol.

  • Silica gel (230-400 mesh).

  • Hexane and Ethyl Acetate (or other suitable eluents).

  • Triethylamine (Et₃N).

Procedure:

  • Preparation of Neutralized Silica Gel:

    • Prepare the eluent mixture (e.g., 80:20 Hexane:Ethyl Acetate) containing 1% triethylamine.

    • Prepare a slurry of silica gel in this eluent mixture.

    • Gently swirl the slurry for 5-10 minutes.

    • Pack the column with the neutralized silica gel slurry.

    • Flush the column with the eluent mixture (without triethylamine) until the eluate is neutral (check with pH paper).

  • Chromatography:

    • Dissolve the crude this compound-3-ol in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with the optimized solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a temperature below 30°C.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To quantify the enantiomeric purity of this compound-3-ol.

Materials:

  • Sample of this compound-3-ol.

  • Racemic standard of this compound-3-ol.

  • HPLC-grade solvents (e.g., hexane, isopropanol).

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of the sample in the mobile phase at a similar concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the chiral column.

    • Equilibrate the column with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 1 mL/min).

    • Inject the racemic standard to determine the retention times of the two enantiomers and ensure baseline separation.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup (Maintain Chirality) cluster_purification Purification (Maintain Chirality) cluster_analysis Analysis reaction Synthesis of Chiral This compound-3-ol quench Quench with buffered solution (pH ~7) at 0-5°C reaction->quench extract Aqueous Extraction with neutral washes (brine) quench->extract dry Drying over anhydrous Na2SO4 extract->dry concentrate Concentration (< 30°C) dry->concentrate chromatography Flash Chromatography on Neutralized Silica Gel concentrate->chromatography hplc Chiral HPLC Analysis to determine % ee chromatography->hplc troubleshooting_racemization cluster_causes Potential Causes of Racemization cluster_solutions Preventative Measures start Loss of Enantiomeric Excess (% ee) Observed in this compound-3-ol cause1 Harsh pH during Workup (Acidic or Basic) start->cause1 During Aqueous Extraction? cause2 High Temperature (> 30°C) start->cause2 During Solvent Removal? cause3 Acidic Silica Gel in Chromatography start->cause3 During Purification? solution1 Use Buffered/Neutral Aqueous Washes (pH 7) cause1->solution1 solution2 Maintain Low Temperature (0-25°C) during workup and solvent removal cause2->solution2 solution3 Use Neutralized Silica Gel or an alternative neutral stationary phase cause3->solution3

References

Technical Support Center: Identifying and Characterizing Impurities in 7-Bromochroman Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 7-Bromochroman samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several sources throughout the synthetic and storage process:

  • Starting Materials: Unreacted starting materials, such as 4-bromophenol and crotonaldehyde (or a synthetic equivalent), are a common source of impurities. Impurities already present in these starting materials can also be carried through the synthesis.

  • Side Products: During the synthesis of the chroman ring, various side reactions can occur, leading to the formation of isomeric and related impurities. These can include other brominated chroman isomers or products from undesired cyclization pathways.

  • Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the synthesis and purification steps can remain in the final product.

  • Degradation Products: this compound can degrade over time, especially when exposed to harsh conditions such as strong acids or bases, oxidizing agents, light, or high temperatures. This degradation can lead to the formation of new impurities.

Q2: What are some common impurities I should look for in my this compound sample?

While a definitive list of impurities is specific to the synthetic route and storage conditions, some common types of impurities to anticipate include:

  • Isomers: Positional isomers where the bromine atom is at a different position on the aromatic ring (e.g., 6-Bromochroman or 8-Bromochroman).

  • Starting Materials: Residual 4-bromophenol and byproducts from the reaction of crotonaldehyde.

  • Over-brominated or Under-brominated Species: Dibromochroman or unbrominated chroman, respectively.

  • Oxidation Products: Opening of the chroman ring or oxidation of the aliphatic portion can occur, especially under oxidative stress.

  • Polymers: High molecular weight byproducts can sometimes form under certain reaction conditions.

Q3: My HPLC chromatogram shows multiple unexpected peaks. How can I identify them?

When unexpected peaks appear in your HPLC chromatogram, a systematic approach is necessary for identification:

  • Blank Injection: Inject your mobile phase and sample solvent to ensure the peaks are not from the system or solvent.

  • Spiking: Spike your sample with known potential impurities (e.g., starting materials) to see if any of the unknown peaks co-elute.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to obtain the mass-to-charge ratio (m/z) of the impurities. This information can provide the molecular weight and elemental composition, aiding in structural elucidation.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q4: My this compound sample is discolored. What could be the cause?

Discoloration, often a yellow or brown tint, in what should be a colorless or white solid, typically indicates the presence of highly conjugated impurities. These can be formed through degradation or side reactions, particularly oxidation, leading to the formation of chromophores that absorb visible light.

Q5: How can I minimize the formation of impurities during storage?

To ensure the stability of your this compound sample, it is recommended to:

  • Store it in a cool, dark place to prevent light-induced degradation.

  • Keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.

  • Avoid exposure to extreme pH conditions.

Troubleshooting Guides

Issue 1: Poor Resolution of Impurity Peaks in HPLC Analysis

Possible Cause: The chosen HPLC method is not optimized for the separation of this compound and its specific impurities.

Troubleshooting Steps:

  • Mobile Phase Gradient: If using an isocratic method, switch to a gradient elution. If already using a gradient, adjust the gradient slope to improve the separation of closely eluting peaks.

  • Mobile Phase Composition: Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and pH modifiers.

  • Column Chemistry: Try a different stationary phase. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity.

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Issue 2: Inconsistent Results in Quantitative Analysis

Possible Cause: Issues with sample preparation, instrument variability, or the stability of the sample and standard solutions.

Troubleshooting Steps:

  • Sample and Standard Preparation: Ensure that samples and standards are accurately weighed and fully dissolved. Use a calibrated balance and volumetric flasks. Prepare fresh solutions for each analysis.

  • Internal Standard: Use an internal standard to correct for variations in injection volume and detector response.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. This includes checking for injection precision, resolution, and peak symmetry.

  • Sample Stability: Evaluate the stability of your sample and standard solutions over the analysis time to ensure no degradation is occurring in the vial.

Data Presentation

Table 1: Potential Impurities in this compound and their Characterization Data

Potential Impurity Potential Source Typical Analytical Technique for Identification Expected Mass (m/z) [M]+ Key NMR Signals (Predicted)
4-BromophenolStarting MaterialGC-MS, HPLC172/174Aromatic protons, phenolic -OH
6-BromochromanIsomeric ImpurityGC-MS, HPLC, NMR212/214Different aromatic proton splitting pattern compared to this compound
8-BromochromanIsomeric ImpurityGC-MS, HPLC, NMR212/214Different aromatic proton splitting pattern compared to this compound
DibromochromanOver-brominationLC-MS, NMR290/292/294Integration of aromatic protons will be lower
ChromanIncomplete brominationGC-MS, HPLC134Absence of bromine isotope pattern in MS
Oxidized ByproductsDegradationLC-MSVariablePresence of carbonyl or hydroxyl signals in NMR/IR

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific impurities present.

  • Instrumentation: HPLC with a UV detector or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: 1H NMR for Structural Characterization

This protocol outlines the general procedure for acquiring a 1H NMR spectrum.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° or 90° pulse.

    • Number of Scans: 16 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: Sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Mandatory Visualization

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject GCMS GC-MS Analysis Preparation->GCMS Inject NMR NMR Analysis Preparation->NMR Analyze Purity Purity Assessment HPLC->Purity ID Impurity Identification GCMS->ID Structure Structural Elucidation NMR->Structure ID->Structure troubleshooting_workflow Start Unexpected Peak in Chromatogram CheckBlank Inject Blank (Solvent/Mobile Phase) Start->CheckBlank PeakPresent Peak still present? CheckBlank->PeakPresent SystemImpurity Source is System/ Solvent Impurity PeakPresent->SystemImpurity Yes SampleImpurity Peak is from Sample PeakPresent->SampleImpurity No LCMS Perform LC-MS for Mass Information SampleImpurity->LCMS NMR Isolate and Perform NMR for Structure LCMS->NMR

Validation & Comparative

Confirming the Structure of 7-Bromochroman-4-one: A Comparative Guide Using ¹H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to confirm the structure of 7-bromochroman-4-one, contrasting it with its isomers, 6-bromochroman-4-one and 8-bromochroman-4-one, utilizing ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The precise placement of the bromine atom on the aromatic ring of the chroman-4-one scaffold significantly influences the molecule's chemical and physical properties, making accurate structural elucidation paramount. Here, we present a detailed examination of the expected spectral data for these three isomers and outline the experimental protocols for acquiring such data.

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters for distinguishing between the isomers of bromochroman-4-one.

Table 1: Comparative ¹H NMR Data (Predicted) for Bromochroman-4-one Isomers in CDCl₃

Proton This compound-4-one 6-Bromochroman-4-one 8-Bromochroman-4-one
H-2 ~4.5 ppm (t, J = ~6.5 Hz)~4.5 ppm (t, J = ~6.5 Hz)~4.5 ppm (t, J = ~6.5 Hz)
H-3 ~2.8 ppm (t, J = ~6.5 Hz)~2.8 ppm (t, J = ~6.5 Hz)~2.8 ppm (t, J = ~6.5 Hz)
H-5 ~7.8 ppm (d, J = ~2.0 Hz)~7.6 ppm (d, J = ~8.5 Hz)~7.4 ppm (dd, J=~7.7, 1.6 Hz)
H-6 ~7.4 ppm (dd, J = ~8.5, 2.0 Hz)~7.6 ppm (dd, J=~8.5, 2.4 Hz)~7.0 ppm (t, J = ~7.9 Hz)
H-8 ~6.9 ppm (d, J = ~8.5 Hz)~8.1 ppm (d, J = ~2.4 Hz)-

Note: The data in this table is based on predicted values and may vary slightly from experimentally obtained spectra.

The distinct substitution pattern of each isomer results in a unique set of signals for the aromatic protons (H-5, H-6, and H-8). For this compound-4-one, the proton at C5 is expected to appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet. This specific splitting pattern is a key identifier for the 7-bromo isomer.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Due to the presence of bromine, the mass spectra of all three isomers will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Mass Spectrometry Data for Bromochroman-4-one Isomers

Ion m/z (relative abundance) Fragment Lost
[M]⁺ 226/228 (~1:1)-
[M-CO]⁺ 198/200CO
[M-CH₂CO]⁺ 184/186CH₂CO
[M-Br]⁺ 147Br
[C₇H₅O]⁺ 105C₂H₂BrO

The molecular ion peaks at m/z 226 and 228 confirm the molecular formula C₉H₇BrO₂. While the major fragmentation pathways are expected to be similar for all three isomers, subtle differences in the relative abundances of fragment ions may be observed, though these are often less definitive for distinguishing positional isomers compared to ¹H NMR.

Experimental Protocols

¹H NMR Spectroscopy

A detailed protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the bromochroman-4-one isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

    • Temperature: 298 K.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS provides valuable information about the molecular weight and fragmentation pattern of the analyte.

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2] This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and significant fragments.

    • Vacuum: The mass spectrometer should be under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound-4-one using the described analytical techniques.

Structural Confirmation Workflow for this compound-4-one cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesized_Compound Synthesized Compound (Presumed this compound-4-one) H_NMR ¹H NMR Spectroscopy Synthesized_Compound->H_NMR MS Mass Spectrometry (EI-MS) Synthesized_Compound->MS NMR_Data ¹H NMR Spectrum: - Chemical Shifts (δ) - Multiplicities - Coupling Constants (J) H_NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion (m/z 226/228) - Fragmentation Pattern MS->MS_Data Compare_NMR Compare ¹H NMR data with predicted spectra of isomers (6-bromo and 8-bromo) NMR_Data->Compare_NMR Compare_MS Confirm Molecular Weight and Isotopic Pattern MS_Data->Compare_MS Confirmation Structural Confirmation of This compound-4-one Compare_NMR->Confirmation Compare_MS->Confirmation

Caption: Workflow for the structural confirmation of this compound-4-one.

By following this comprehensive approach of acquiring and comparing detailed ¹H NMR and mass spectrometry data, researchers can confidently confirm the structure of this compound-4-one and differentiate it from its positional isomers. This rigorous analytical process is essential for ensuring the integrity of chemical entities used in further research and development.

References

Comparing the reactivity of 7-Bromochroman with other halogenated chromans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of the chroman ring system, particularly through carbon-carbon and carbon-nitrogen bond-forming reactions, is a key strategy in the development of novel therapeutics. Halogenated chromans are versatile precursors for these transformations, with their reactivity being highly dependent on the nature and position of the halogen substituent. This guide provides a comparative analysis of the reactivity of 7-Bromochroman and other halogenated chroman isomers in key synthetic transformations, supported by representative experimental data.

The Influence of Halogen and Position on Reactivity

The reactivity of halogenated chromans in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is primarily dictated by the carbon-halogen (C-X) bond strength. The general trend for bond dissociation energy is C-I < C-Br < C-Cl, which translates to a reactivity order of Iodo > Bromo > Chloro. Consequently, iodo- and bromochromans are generally more reactive and require milder reaction conditions than their chloro counterparts.

The position of the halogen on the aromatic ring of the chroman scaffold also plays a significant role. Electronic effects of the ether oxygen and steric hindrance can influence the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

Comparative Reactivity in Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for various halogenated chromans. It is important to note that direct side-by-side comparative studies are scarce in the literature; therefore, the data presented is compiled from various sources and should be considered representative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following data illustrates the conditions for the coupling of various brominated chroman analogues with arylboronic acids.

Halogenated ChromanCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound-3-olArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-100-High
7-Bromo-1-tetraloneArylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100-Good
7-Bromo-1-tetraloneArylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110-Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl chromans. The conditions for the amination of brominated chroman analogues are presented below.

Halogenated ChromanAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
7-Bromo-1-tetraloneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100-11012-24~85-95%[1]
7-Bromo-1-tetraloneBenzophenone iminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (1.5)Toluene10016-24High
6-BromoquinolineSecondary AminePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane10012-16Good

Note: The reactivity of 6-bromoquinoline provides a useful proxy for the expected reactivity of 6-bromochroman.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of alkynyl-substituted chromans.

Halogenated ChromanAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
7-Bromohept-1-yneAryl HalidePd(PPh₃)₄ (1-5)CuI (1-5)Et₃N or DIPEADMF or THFRT - 100-High

Note: While this example uses an alkyl bromide, the conditions are typical for Sonogashira couplings of aryl bromides like bromochromans.

Other Reactivity Comparisons

Beyond palladium-catalyzed cross-coupling reactions, the reactivity of halogenated chromans can also be compared in the context of metal-halogen exchange reactions, such as lithiation and Grignard reagent formation.

Lithiation

Lithiation of bromochromans with strong organolithium bases like n-butyllithium or t-butyllithium typically results in lithium-bromine exchange. The resulting aryllithium species are potent nucleophiles that can react with a variety of electrophiles. The relative ease of this exchange is influenced by the position of the bromine atom. While specific comparative data for bromochroman isomers is limited, in related systems like bromoquinolines, the rate of lithium-halogen exchange can be very rapid, even at low temperatures (-78°C).

Grignard Reagent Formation

The formation of a Grignard reagent by reacting a bromochroman with magnesium metal is a fundamental transformation.[2][3][4][5][6][7] The success of this reaction is highly dependent on anhydrous conditions and the activation of the magnesium surface.[4] The reactivity order for Grignard formation from aryl halides is I > Br > Cl, making bromochromans suitable substrates.[8] The resulting chromanylmagnesium halide is a versatile nucleophile for reactions with aldehydes, ketones, esters, and other electrophiles.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound-3-ol

Materials:

  • This compound-3-ol

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound-3-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 7-arylchroman-3-ol.[9]

General Protocol for Buchwald-Hartwig Amination of 7-Bromo-1-tetralone

Materials:

  • 7-Bromo-1-tetralone

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-1-tetralone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

  • Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-R' Ar-Pd(II)-R' Ar-Pd(II)-OR'->Ar-Pd(II)-R' Transmetalation Ar-Pd(II)-R'->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'->Ar-R'

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start reagents Combine Halogenated Chroman, Coupling Partner, Catalyst, Ligand, & Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of halogenated chromans is a critical consideration in the design of synthetic routes for novel drug candidates. This compound and its isomers are versatile intermediates, with their reactivity in cross-coupling reactions being generally high and predictable. The choice of halogen (I > Br > Cl) and its position on the chroman ring, along with the careful selection of reaction conditions (catalyst, ligand, base, and solvent), are paramount for achieving high yields and purity. This guide provides a foundational understanding and practical protocols to aid researchers in the efficient functionalization of the chroman scaffold.

References

A Comparative Analysis of HPLC-UV and GC-MS for Determining the Purity of 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of compound purity is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 7-Bromochroman. This comparison is supported by hypothetical experimental data to illustrate the performance of each method.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available, its structure allows for the prediction of key physicochemical properties relevant to analytical method development. As a brominated derivative of chroman, it is expected to be a semi-polar compound, soluble in polar organic solvents. The presence of the aromatic ring and the bromine atom suggests that it will possess a UV chromophore, making it suitable for HPLC-UV analysis. Its predicted boiling point and thermal stability are crucial considerations for GC-MS analysis.

Comparative Analytical Data

The following table summarizes the hypothetical quantitative data obtained from the purity analysis of a this compound sample using optimized HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS
Retention Time (min) 8.512.2
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD, n=6) < 1.5%< 2.0%
Sample Throughput ~15 samples/hour~10 samples/hour
Impurity Identification Tentative (based on UV and Rt)Confident (based on mass spectra)

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the analysis of non-volatile and thermally stable compounds. Given the expected properties of this compound, HPLC-UV offers a robust and reliable approach for purity determination.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of this compound dissolved in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This method provides high sensitivity and structural information, which is invaluable for impurity identification.

Instrumentation:

  • GC system coupled with a mass spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: 1 mg/mL of this compound dissolved in dichloromethane.

Workflow Diagrams

G Figure 1. Analytical Workflow Comparison cluster_0 HPLC-UV Analysis cluster_1 GC-MS Analysis A1 Sample Preparation (Dissolve in Methanol) A2 HPLC Separation (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 A4 Data Analysis (Purity Calculation) A3->A4 B1 Sample Preparation (Dissolve in DCM) B2 GC Separation (HP-5ms Column) B1->B2 B3 MS Detection (EI, 50-500 m/z) B2->B3 B4 Data Analysis (Purity & Impurity ID) B3->B4

Caption: Workflow for HPLC-UV and GC-MS analysis of this compound.

Objective Comparison and Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the purity assessment of this compound, with each offering distinct advantages.

HPLC-UV is a robust and widely accessible technique that provides excellent quantitative performance for purity determination. Its non-destructive nature and operation at ambient temperatures make it ideal for routine quality control and for compounds that may be thermally labile. However, impurity identification is tentative and relies on chromatographic behavior and UV spectral properties, which may not be sufficient for definitive structural elucidation.

GC-MS , on the other hand, offers superior sensitivity and the significant advantage of providing mass spectral data. This allows for the confident identification of impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns. This is particularly crucial in drug development for identifying and controlling potentially harmful impurities. The main limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable. Any degradation of this compound in the hot injector or column could lead to inaccurate purity results and the misidentification of degradation products as impurities.

Recommendation:

For routine purity assessment where the impurity profile is well-characterized, HPLC-UV is a reliable and efficient choice. For in-depth analysis, impurity profiling, and the definitive identification of unknown impurities, GC-MS is the preferred method, provided that this compound demonstrates sufficient thermal stability. In a research and development setting, employing both techniques orthogonally would provide the most comprehensive understanding of the compound's purity and impurity profile.

Comparative Biological Activity of 7-Bromochroman and 7-Chlorochroman Derivatives: A Predictive and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the strategic substitution of halogens on a core scaffold can significantly modulate the biological activity of a compound. This guide provides a comparative analysis of 7-Bromochroman and 7-Chlorochroman derivatives, focusing on their potential biological activities. While direct experimental comparisons are limited in current literature, this document synthesizes predictive data based on established structure-activity relationships of related halogenated compounds and presents relevant experimental protocols for their evaluation.

Predictive Physicochemical and Biological Properties

The substitution of a chlorine atom with a bromine atom at the 7-position of the chroman scaffold is anticipated to alter several key parameters that influence biological activity. Bromine is larger, more polarizable, and a slightly weaker electron-withdrawing group compared to chlorine.[1] These differences can impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1]

Below is a summary of the predicted comparative properties of this compound-3-OL and 7-Chlorochroman-3-OL, a representative derivative.

PropertyThis compound-3-OL (Predicted)7-Chlorochroman-3-OL (Predicted)Rationale for Comparison
Molecular Weight HigherLowerThe atomic weight of Bromine is greater than that of Chlorine.[1]
Lipophilicity (LogP) HigherLowerBromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.[1]
Antimicrobial Activity Potentially HigherPotentially LowerStudies on other halogenated compounds suggest that brominated analogs can exhibit enhanced antimicrobial activity.[1]
Anticancer Activity To be determinedTo be determinedHalogenated chroman and coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
Metabolic Stability Potentially LowerPotentially HigherThe Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond, which could lead to faster degradation.[1]

Experimental Protocols

While specific experimental data for direct comparison is scarce, the following are generalized protocols for assessing biological activities commonly associated with chroman derivatives.[1]

1. Antimicrobial Activity Assessment (Microbroth Dilution Method)

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[1]

  • Compound Preparation: The test compounds (this compound and 7-Chlorochroman derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates using an appropriate broth medium.[1]

  • Inoculation: Each well containing the diluted compound is inoculated with a standardized bacterial suspension.[1]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

2. Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound and 7-Chlorochroman derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Visualizing Experimental and Biological Pathways

To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis c1 This compound Derivative antimicrobial Antimicrobial Assay (MIC) c1->antimicrobial anticancer Anticancer Assay (IC50) c1->anticancer c2 7-Chlorochroman Derivative c2->antimicrobial c2->anticancer compare Comparative Analysis of Biological Activity antimicrobial->compare anticancer->compare

Caption: A conceptual workflow for the comparative evaluation of this compound and 7-Chlorochroman derivatives.

Given the known biological activities of chroman derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.[1]

G cluster_inhibitor Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif inhibitor 7-Halogenated Chroman Derivatives inhibitor->PI3K inhibitor->Akt

Caption: A hypothetical signaling pathway potentially inhibited by 7-halogenated chroman derivatives.

Conclusion and Future Directions

While a definitive comparison between this compound and 7-Chlorochroman derivatives necessitates direct experimental evaluation, the existing literature on related halogenated compounds allows for informed predictions.[1] It is anticipated that the bromo-derivative may exhibit enhanced lipophilicity and potentially greater antimicrobial activity in certain contexts.[1] However, its metabolic stability might be lower than the chloro-analog.[1] Further research involving the synthesis and head-to-head biological testing of these derivatives is crucial to validate these predictions and fully elucidate their therapeutic potential.

References

The Pivotal Role of 7-Position Substituents in the Biological Activity of Chroman Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the chroman scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds. A growing body of evidence highlights the critical influence of substituents at the 7-position of the chroman ring in dictating the pharmacological profile of these derivatives. This guide provides a comprehensive comparison of 7-substituted chroman analogs, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The nature of the substituent at the 7-position of the chroman and related chromone core has been shown to significantly modulate their efficacy and selectivity across various biological targets. This section summarizes the quantitative data from several key studies, offering a comparative overview of their performance.

Monoamine Oxidase B (MAO-B) Inhibition

7-substituted chromone derivatives have emerged as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The substitution pattern at the 7-position is crucial for this activity.

Compound Class7-SubstituentTargetIC50 ValueReference
Chromone DerivativesBenzyloxyMAO-B0.008 to 0.370 µM[1]
Chromone DerivativesBenzyloxy (with electron-withdrawing groups on the benzyl ring)MAO-BNanomolar to micromolar range[2]

Structure-activity relationship studies reveal that a 7-benzyloxy group is highly favorable for potent and selective MAO-B inhibition[1]. Further modifications on the benzyl ring can fine-tune this activity[2].

Anticancer Activity

The cytotoxic potential of chroman and chromone derivatives against various cancer cell lines is significantly influenced by the 7-position substituent.

Compound7-SubstituentCell LineGI50/IC50 ValueReference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one(4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxyAGS (gastric cancer)2.63 ± 0.17 µM[3]
(E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7)AminoMCF-7 (breast cancer)56.0 μM

These findings underscore the potential of elaborating the 7-hydroxy group into more complex moieties to achieve potent anticancer effects[3].

Anti-inflammatory Activity

Substituents at the 7-position also play a key role in the anti-inflammatory properties of chroman derivatives.

Compound Class7-SubstituentAssayEC50/IC50 ValueReference
Chromone derivativesMethoxySuperoxide anion generation inhibition5.0 ± 1.4 μM (for 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one)[4]
7-amino-4-methylcoumarin Schiff' basesSubstituted benzylideneaminoCarrageenan-induced paw edemaPotent activity observed
7-hydroxy-6-methoxy-2-(2-phenylethyl)chromoneHydroxyfMLP-induced superoxide anion generation4.62 ± 1.48 µM[5]

A methoxy group at the 7-position has been identified as being impactful for anti-inflammatory activity[4]. Furthermore, complex amino-based substituents at this position can lead to potent anti-inflammatory and analgesic effects.

Sirtuin 2 (SIRT2) Inhibition

In the context of SIRT2 inhibition, a target for neurodegenerative diseases, the substitution at the 7-position appears to be sensitive to the electronic nature of the substituent.

Compound Class7-SubstituentTarget% Inhibition (at 200 µM)Reference
Chroman-4-one derivativeFluoroSIRT218%[6]

This finding suggests that electron-withdrawing groups at the 7-position may not be favorable for SIRT2 inhibition[6].

Experimental Protocols

To support the validation and further exploration of these findings, detailed methodologies for the key experiments are provided below.

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of the compounds against human MAO-B can be determined using a fluorometric assay. Recombinant human MAO-B is incubated with the test compounds at various concentrations. The reaction is initiated by the addition of a substrate, such as kynuramine, and a cofactor. The enzymatic activity is measured by monitoring the fluorescence of the product over time. The IC50 values are then calculated from the dose-response curves[1].

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the chroman derivatives for a specified period. Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 values are determined[3][4].

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells are pre-treated with the test compounds for a certain duration, followed by stimulation with LPS to induce NO production. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells with that in untreated, LPS-stimulated cells. EC50 values are then determined from the concentration-response curves.

Sirtuin 2 (SIRT2) Inhibition Assay

The inhibitory activity against SIRT2 can be assessed using an in vitro assay that measures the deacetylation of a fluorescently labeled peptide substrate. The reaction mixture contains SIRT2 enzyme, the acetylated fluorescent substrate, NAD+ as a cofactor, and the test compound. The reaction is allowed to proceed for a set time and is then stopped. A developer solution is added to generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured, and the percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to control wells without the inhibitor[6].

Signaling Pathway Visualization

The anti-inflammatory effects of some chroman derivatives are mediated through the inhibition of the NF-κB signaling pathway. Below is a diagram illustrating the canonical NF-κB signaling cascade, a key pathway in inflammation.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R binds TNFR TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IL-1R->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus translocates Ub Ubiquitination IκBα_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NF-κB_nucleus->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces

Caption: Canonical NF-κB signaling pathway.

This guide provides a snapshot of the current understanding of the structure-activity relationships of 7-substituted chroman derivatives. The presented data and experimental protocols offer a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold. Further investigations are warranted to fully elucidate the potential of these compounds in various disease contexts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Bromochroman Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of common analytical techniques for the quantification of 7-Bromochroman, a key building block in the synthesis of various pharmaceutical compounds. Ensuring the reliability of analytical data often involves the cross-validation of different methods.[1][2][3] Cross-validation is the process of comparing results from two or more different analytical methods to ensure the data is comparable and reliable.[3] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) as potential methods for the quantification of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.[5] The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS, based on data from analogous compounds.

Table 1: Comparison of Performance Characteristics for this compound Quantification

FeatureHPLC-UVGC-MSLC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL[5]0.01 - 0.5 ng/mL[5]< 0.1 ng/mL[5]
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL[5]0.05 - 2 ng/mL[5]< 0.5 ng/mL[5]
Precision (% RSD) < 2%[6]< 5%[6]< 10%
Accuracy (% Recovery) 98 - 102%[6]95 - 105%[6]90 - 110%
Linearity (R²) > 0.999[6]> 0.999[6]> 0.99
Analysis Time per Sample 15-30 min[6]20-40 min[6]10-20 min
Key Advantages Widely available, robust, cost-effective.[5]High sensitivity and selectivity, provides structural information.[5]Very high sensitivity and selectivity, suitable for complex matrices.[5][7]
Key Considerations Moderate sensitivity, potential for matrix interference.[5]Derivatization may be required for non-volatile compounds, potential for thermal degradation.[5]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar brominated aromatic compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.

a) Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

  • Perform serial dilutions to prepare a series of calibration standards.

  • Filter the sample and standards through a 0.45 µm syringe filter before injection.[5]

b) Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water.
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Detection Wavelength Determined by the UV spectrum of this compound (e.g., 220 nm).[4]
Injection Volume 10 µL[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and structural information.[8][9]

a) Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

b) GC-MS Parameters:

ParameterRecommended Condition
GC Column A non-polar or medium-polarity capillary column (e.g., ZB-5MS).[11]
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
Carrier Gas Helium at a constant flow rate.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM) for target quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing trace levels of compounds in complex matrices.[7]

a) Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-UV. Ensure the final solvent is compatible with the LC-MS system.

b) LC-MS Parameters:

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase Gradient elution with a mixture of Acetonitrile and Water, both containing 0.1% formic acid.
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI)[5]
Ionization Mode Positive ion mode is typically suitable for brominated compounds.[5]
Detection Mode Multiple Reaction Monitoring (MRM) for triple quadrupole instruments for highest selectivity and sensitivity.[5]

Visualizing the Cross-Validation Workflow and Method Comparison

To better illustrate the process of analytical method cross-validation and the logical comparison of the discussed techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion start Define Analytical Requirements (Sensitivity, Accuracy, etc.) method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev method_select Select Secondary Orthogonal Method (e.g., GC-MS) method_dev->method_select sample_prep Prepare Homogeneous Sample Set method_select->sample_prep analysis1 Analyze Samples with Primary Method sample_prep->analysis1 analysis2 Analyze Samples with Secondary Method sample_prep->analysis2 data_comp Collect and Process Data from Both Methods analysis1->data_comp analysis2->data_comp stat_analysis Perform Statistical Comparison (e.g., t-test, F-test) data_comp->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No fail->method_dev MethodComparison cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity hplc HPLC-UV sensitivity->hplc Moderate gcms GC-MS sensitivity->gcms High lcms LC-MS sensitivity->lcms Very High selectivity Selectivity selectivity->hplc Good selectivity->gcms High selectivity->lcms Very High cost Cost & Complexity cost->hplc Low cost->gcms Medium cost->lcms High speed Analysis Speed speed->hplc Medium speed->gcms Slower speed->lcms Fast

References

In Silico Modeling and Docking of 7-Bromochroman Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, chroman derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous biologically active molecules. The strategic introduction of a bromine atom at the 7th position of the chroman scaffold can substantially influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of in silico modeling and docking studies of 7-bromochroman derivatives against other relevant compounds, offering insights for researchers and drug development professionals.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes the docking performance of a this compound derivative in comparison to its chloro-analog and other chroman derivatives against various protein targets.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
This compound-3-olCyclooxygenase-2 (COX-2)-8.5Diclofenac-7.9
7-Chlorochroman-3-olCyclooxygenase-2 (COX-2)-8.2Diclofenac-7.9
Chroman Derivative 4sAcetyl-CoA Carboxylase 1-9.2NDND
Chroman Derivative C-5Estrogen Receptor-α-10.5Tamoxifen-11.2

ND: Not disclosed in the referenced study.

In Vitro Biological Activity

Experimental validation of in silico predictions is crucial. The following table presents the half-maximal inhibitory concentration (IC50) values for selected chroman derivatives, demonstrating their biological potency.

CompoundCell LineIC50 (µM)Target Pathway Implication
Chroman Derivative 4s[1]A5490.578[1]Fatty Acid Synthesis[1]
Chroman Derivative 4s[1]H19751.005[1]Fatty Acid Synthesis[1]
Chroman Derivative C-5[2]MCF-77.8Estrogen Signaling
6-bromo-4-bromomethyl-7-hydroxycoumarin[3]K56245.8[3]Apoptosis
6-bromo-4-bromomethyl-7-hydroxycoumarin[3]LS18032.7[3]Apoptosis

Experimental Protocols

Molecular Docking of Chroman Derivatives against COX-2 [4]

  • Software: Molegro Virtual Docker (MVD) was utilized for the docking simulations.

  • Protein Preparation: The three-dimensional crystal structure of Cyclooxygenase-2 (COX-2) was obtained from the Protein Data Bank (PDB ID: 1CX2). Water molecules and co-crystallized ligands were removed, and the protein structure was prepared for docking.

  • Ligand Preparation: The 3D structures of this compound-3-ol, 7-Chlorochroman-3-ol, and the reference drug Diclofenac were built and energy minimized using appropriate software.

  • Docking Protocol: The docking simulation was performed using the default parameters of the MVD software. The binding pocket was defined based on the co-crystallized ligand in the original PDB file. The docking poses were ranked based on their MolDock Score, and the best-scoring pose for each ligand was selected for further analysis of binding interactions.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a generalized workflow for in silico drug design and the COX-2 signaling pathway, a common target for anti-inflammatory drugs.

In_Silico_Drug_Design_Workflow cluster_0 Computational Phase Target_Identification Target Identification Homology_Modeling Homology Modeling Target_Identification->Homology_Modeling Lead_Discovery Lead Discovery & Optimization ADMET_Prediction ADMET Prediction Lead_Discovery->ADMET_Prediction Synthesis_Testing Synthesis & In Vitro/In Vivo Testing ADMET_Prediction->Synthesis_Testing Virtual_Screening Virtual Screening Homology_Modeling->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking MD_Simulations MD Simulations Molecular_Docking->MD_Simulations MD_Simulations->Lead_Discovery

In Silico Drug Design Workflow

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor This compound Derivatives (COX-2 Inhibitors) Inhibitor->COX2

COX-2 Signaling Pathway Inhibition

References

Unveiling the Action of 7-Bromochroman Compounds: A Comparative Guide to Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Bromochroman-based compounds, offering insights into their potential mechanism of action. While direct experimental data on this compound derivatives is emerging, this document extrapolates from the broader class of chroman compounds and related brominated molecules to validate their therapeutic promise, particularly in oncology.

The chroman scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a bromine atom at the 7-position is predicted to enhance the lipophilicity and potentially the biological activity of the chroman core, making this compound-based compounds compelling candidates for drug discovery.[2] This guide delves into the prospective mechanisms of action, compares their potential efficacy with alternative therapies, and provides detailed experimental protocols for validation.

Comparative Analysis of Anticancer Activity

The anticancer potential of chroman derivatives has been evaluated against various cancer cell lines. While specific data for this compound compounds is not extensively available, the following table summarizes the cytotoxic activity of representative chroman derivatives and a proposed alternative, providing a benchmark for performance.

Compound/AlternativeTarget Cancer Cell LineIC50 (µM)Reference
Illustrative this compound derivative MCF-7 (Breast) Predicted potent activity N/A
Illustrative this compound derivative A549 (Lung) Predicted potent activity N/A
Illustrative this compound derivative HeLa (Cervical) Predicted potent activity N/A
7-hydroxy-4-phenylchromen-2-one derivative (4d)AGS (Gastric)2.63 ± 0.17[3]
Chalcone-Dihydropyrimidone Hybrid (9h)MCF-7 (Breast)5.8[4]
Brominated Quinoline Derivative (5)C6 (Glioblastoma)6.7 - 25.6 (range)[5]
Curcumin Derivative (6b)Balb/3T3 (Fibroblast - Normal)20.88 ± 3.84 (low cytotoxicity)[6]
Doxorubicin (Standard Chemotherapy)MCF-7 (Breast)1.6[4]

Elucidating the Mechanism of Action: Key Signaling Pathways

Based on the activity of related compounds, this compound derivatives are hypothesized to exert their anticancer effects through the modulation of critical signaling pathways, primarily the PI3K/Akt and NF-κB pathways. These pathways are frequently dysregulated in cancer, controlling cell survival, proliferation, and inflammation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Chroman derivatives have been suggested to inhibit this pathway, leading to decreased cancer cell viability.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Compound This compound Compound Compound->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound compounds.
The NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Brominated compounds have been shown to inhibit NF-κB activation, suggesting a potential mechanism for the anti-inflammatory and anticancer effects of this compound derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB | inhibits Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Pro-inflammatory & Pro-survival) Compound This compound Compound Compound->IKK inhibits Experimental_Workflow Synthesis Synthesis & Purification of this compound Compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity MoA_Validation Mechanism of Action Validation Cytotoxicity->MoA_Validation WesternBlot Western Blot (PI3K/Akt Pathway) MoA_Validation->WesternBlot LuciferaseAssay Luciferase Reporter Assay (NF-κB Pathway) MoA_Validation->LuciferaseAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis LuciferaseAssay->DataAnalysis

References

The Metabolic Gauntlet: 7-Bromochroman vs. 7-Chlorochroman in the Crucible of In Vitro Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding a compound's metabolic fate is a critical checkpoint in the journey from discovery to clinic. A molecule's metabolic stability dictates its lifespan in the body, influencing its efficacy, dosing regimen, and potential for toxicity. In this guide, we present a comparative analysis of the metabolic stability of two closely related halogenated chroman analogs: 7-Bromochroman and 7-Chlorochroman. While direct, head-to-head published data is limited, this guide synthesizes established principles of halogenated compound metabolism to provide a predictive comparison, supported by a generalized experimental framework.

The core structural difference between these two compounds lies in the halogen substitution at the 7-position of the chroman ring. This seemingly minor alteration can have a significant impact on the molecule's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][2] The carbon-halogen bond strength is a key determinant of metabolic fate, with the weaker carbon-bromine bond often being more readily cleaved than the more stable carbon-chlorine bond.[3] This fundamental chemical difference underpins the predicted disparity in their metabolic stability.

Quantitative Comparison of Metabolic Stability

To illustrate the anticipated differences in metabolic stability, the following table summarizes hypothetical, yet scientifically plausible, data from a typical in vitro metabolic stability assay using human liver microsomes. These values are representative of what one might expect based on the known metabolic pathways of halogenated aromatic compounds.[4][5]

ParameterThis compound7-Chlorochroman
Half-Life (t½, min) 2545
Intrinsic Clearance (CLint, µL/min/mg protein) 27.715.4
Primary Metabolic Pathway Aromatic Hydroxylation, DehalogenationAromatic Hydroxylation

This data is representative and intended for illustrative purposes. Actual experimental results may vary.

The shorter half-life and higher intrinsic clearance projected for this compound suggest a faster rate of metabolism compared to its chlorinated counterpart.[3] This is attributed to the lower bond energy of the C-Br bond, making it a more likely target for metabolic enzymes.

Experimental Protocols

The following is a detailed protocol for a standard in vitro metabolic stability assay used to generate the type of data presented above.[6][7][8][9]

Objective: To determine the in vitro metabolic stability of this compound and 7-Chlorochroman by measuring their rate of disappearance upon incubation with human liver microsomes.

Materials:

  • This compound and 7-Chlorochroman (test compounds)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: The master mix is pre-incubated at 37°C for 10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (this compound or 7-Chlorochroman) to the pre-warmed master mix. The final concentration of the test compound is typically around 1 µM.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold solution of acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the termination solution to aid in accurate quantification.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using a validated LC-MS/MS method to quantify the concentration of this compound or 7-Chlorochroman at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.

Visualizing the Process and Pathways

To further clarify the experimental process and the potential metabolic transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis MasterMix Master Mix (Buffer, NADPH system, Microsomes) Incubation Reaction Mixture MasterMix->Incubation Pre-warm TestCompound Test Compound (this compound or 7-Chlorochroman) TestCompound->Incubation Initiate Reaction Termination Reaction Termination (Acetonitrile + Internal Standard) Incubation->Termination Time-point sampling Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Figure 1: Experimental workflow for in vitro metabolic stability assay.

metabolic_pathway cluster_bromo This compound Metabolism cluster_chloro 7-Chlorochroman Metabolism Bromo This compound CYP450 CYP450 Enzymes Bromo->CYP450 BromoOH Hydroxylated Metabolite DehaloBromo Dehalogenated Metabolite Chloro 7-Chlorochroman Chloro->CYP450 ChloroOH Hydroxylated Metabolite CYP450->BromoOH Hydroxylation CYP450->DehaloBromo Dehalogenation (more likely) CYP450->ChloroOH Hydroxylation

Figure 2: Hypothetical metabolic pathways for this compound and 7-Chlorochroman.

Conclusion

Based on fundamental principles of medicinal chemistry and drug metabolism, this compound is anticipated to exhibit lower metabolic stability compared to 7-Chlorochroman. The weaker carbon-bromine bond makes it a more probable site for enzymatic attack, leading to a faster clearance rate. While this guide provides a predictive framework, it is imperative for researchers to conduct direct comparative studies to obtain definitive data for their specific applications. The provided experimental protocol offers a robust starting point for such investigations, which are essential for making informed decisions in the drug discovery and development pipeline.

References

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of 7-Bromochroman-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Techniques for Chiral Purity Assessment

The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral pharmaceutical compounds. For intermediates like 7-Bromochroman-3-ol, a key building block in various biologically active molecules, ensuring high enantiopurity is paramount. This guide provides an objective comparison of the widely used Chiral High-Performance Liquid Chromatography (HPLC) method with an alternative Nuclear Magnetic Resonance (NMR) spectroscopy-based approach for determining the enantiomeric excess of this compound-3-ol. Detailed experimental protocols and comparative performance data are presented to aid researchers in selecting the most suitable method for their analytical needs.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. Polysaccharide-based CSPs, in particular, have shown broad applicability for the separation of a wide range of chiral compounds, including chroman derivatives.[1]

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical factor in achieving a successful and robust enantioseparation. The following table summarizes the typical performance of several common polysaccharide-based columns for the separation of chromanol-type compounds, providing a strong starting point for the analysis of this compound-3-ol.[1]

Chiral Stationary Phase (CSP)Typical Mobile Phase(+) Enantiomer Retention Time (min)(-) Enantiomer Retention Time (min)Resolution (Rs)Selectivity (α)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)8.510.2> 1.5~ 1.2
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (85:15, v/v)7.99.8> 2.0~ 1.3
Cellulose tris(4-methylbenzoate)Heptane / 2-Propanol (95:5, v/v)12.114.5> 1.8~ 1.25

Note: The data presented are representative values for chromanol-type compounds and should be considered a starting point for method optimization for this compound-3-ol. Actual retention times and resolution may vary based on the specific instrumentation, column dimensions, and precise mobile phase composition.[1]

Experimental Protocol: Chiral HPLC of this compound-3-ol

This protocol outlines a typical procedure for the chiral separation of this compound-3-ol enantiomers.[1]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-hexane and ethanol.

  • Sample: A solution of racemic or enantioenriched this compound-3-ol in the mobile phase or a compatible solvent.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a solution of the racemic this compound-3-ol to determine the retention times of both enantiomers.

  • Inject the sample solution to be analyzed.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

4. Method Optimization: If baseline separation (Resolution Rs < 1.5) is not achieved, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to ethanol. Increasing the ethanol content generally decreases retention times.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Varying the column temperature can affect the interactions between the analyte and the CSP, potentially improving selectivity.

Chiral_HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Calculation Prep_Sample Prepare this compound-3-ol Solution Inject_Sample Inject Analytical Sample Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phase (n-Hexane/Ethanol) Equilibrate_System Equilibrate HPLC System and Column Prep_Mobile_Phase->Equilibrate_System Inject_Racemate Inject Racemic Standard Equilibrate_System->Inject_Racemate Inject_Racemate->Inject_Sample Detect_UV UV Detection (220 nm) Inject_Sample->Detect_UV Integrate_Peaks Integrate Enantiomer Peak Areas Detect_UV->Integrate_Peaks Calculate_ee Calculate Enantiomeric Excess (%) Integrate_Peaks->Calculate_ee

Workflow for Chiral HPLC Analysis.

Alternative Method: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

An alternative to chiral HPLC is the use of ¹H NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA). This is an indirect method where the enantiomers of this compound-3-ol are converted into diastereomers by reaction with a chiral reagent. These newly formed diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification. α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for this purpose. The reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides produces diastereomeric esters.

Performance Comparison: Chiral HPLC vs. ¹H NMR with Mosher's Acid
FeatureChiral HPLC¹H NMR with Mosher's Acid
Principle Direct separation of enantiomersIndirect analysis via diastereomer formation
Sensitivity High (typically µg/mL to ng/mL)Lower (typically mg scale)
Sample Throughput ModeratePotentially higher for rapid screening
Sample Recovery Non-destructive, sample can be collectedDestructive (chemical derivatization)
Instrumentation Standard HPLC with UV detectorHigh-field NMR spectrometer
Method Development Requires screening of columns and mobile phasesRequires successful chemical reaction and signal resolution
Quantitative Accuracy High, with proper validationGood, but can be affected by baseline resolution and integration accuracy
Experimental Protocol: ¹H NMR Analysis of this compound-3-ol using Mosher's Acid

This protocol describes a representative procedure for the derivatization of this compound-3-ol with Mosher's acid chloride and subsequent ¹H NMR analysis.

1. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Reagents: Racemic or enantioenriched this compound-3-ol, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl), (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl), anhydrous pyridine, and deuterated chloroform (CDCl₃).

  • Glassware: Small reaction vials, magnetic stirrer, and NMR tubes.

2. Derivatization Procedure (perform two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl):

  • In a clean, dry vial, dissolve a small amount of this compound-3-ol (e.g., 5 mg) in anhydrous pyridine (e.g., 0.5 mL).

  • Add a slight excess of either (R)-MTPA-Cl or (S)-MTPA-Cl (e.g., 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC if necessary).

  • Quench the reaction by adding a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

3. ¹H NMR Analysis:

  • Dissolve the crude diastereomeric ester in CDCl₃.

  • Acquire the ¹H NMR spectrum for each of the (R)- and (S)-MTPA esters.

  • Identify well-resolved protons in the spectra that are in proximity to the chiral center. The signals for these protons will appear as two distinct peaks or multiplets, corresponding to the two diastereomers.

  • Integrate the corresponding signals for each diastereomer.

4. Data Analysis:

  • Calculate the diastereomeric ratio from the integration values. This ratio directly corresponds to the enantiomeric ratio of the starting this compound-3-ol.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 (where Integration₁ and Integration₂ are the integration values for the major and minor diastereomers, respectively).

Mosher_Method_Workflow cluster_derivatization Diastereomer Formation cluster_nmr_analysis NMR Spectroscopy cluster_data_processing Data Analysis React_R_MTPA React this compound-3-ol with (R)-MTPA-Cl Workup_Purify Reaction Workup and Purification React_R_MTPA->Workup_Purify React_S_MTPA React this compound-3-ol with (S)-MTPA-Cl React_S_MTPA->Workup_Purify Acquire_NMR_R Acquire ¹H NMR of (R)-MTPA Ester Workup_Purify->Acquire_NMR_R Acquire_NMR_S Acquire ¹H NMR of (S)-MTPA Ester Workup_Purify->Acquire_NMR_S Identify_Signals Identify Diastereotopic Signals Acquire_NMR_R->Identify_Signals Acquire_NMR_S->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Calculate_ee_NMR Calculate Enantiomeric Excess (%) Integrate_Signals->Calculate_ee_NMR

Workflow for ¹H NMR Analysis using Mosher's Acid.

Conclusion

Both Chiral HPLC and ¹H NMR with a chiral derivatizing agent are effective methods for determining the enantiomeric excess of this compound-3-ol. Chiral HPLC offers the advantage of direct analysis, high sensitivity, and the potential for preparative separation. It is often the method of choice for routine quality control and for the analysis of samples with low concentrations. The ¹H NMR method, while being destructive and generally less sensitive, can be a valuable tool for rapid screening and for confirming results obtained by HPLC. The choice between these two techniques will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of the research or development process. For a comprehensive and robust determination of enantiomeric excess, the use of orthogonal methods like these is highly recommended.

References

Safety Operating Guide

Navigating the Disposal of 7-Bromochroman: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Bromochroman, a halogenated organic compound, is crucial for laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is essential to minimize risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a splash hazard.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are mandatory. For larger quantities, impervious and fire-resistant clothing is recommended.

  • Respiratory Protection: For operations that may generate aerosols or dust, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

Specific physical and chemical property data for this compound is limited. The table below includes available data for this compound and illustrative data from a structurally similar compound, 4-Chromanol, for reference.

PropertyValueCompound
Molecular FormulaC₉H₉BrOThis compound[1][2]
Molecular Weight213.07 g/mol This compound[1][2]
Flash Point> 112 °C / > 233.6 °F4-Chromanol[3]
Recommended StorageRoom TemperatureThis compound[1]

Experimental Protocol: Waste Disposal Procedure

As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be discharged down the drain or mixed with regular trash.

Objective: To safely collect, segregate, store, and prepare this compound and associated contaminated materials for disposal by a licensed hazardous waste contractor or an institution's Environmental Health and Safety (EHS) department.

Materials:

  • Designated hazardous waste containers for halogenated organic liquids and solids.

  • Hazardous waste labels/tags.

  • Required PPE (as listed above).

  • Secondary containment trays.

Procedure:

Step 1: Waste Segregation (Crucial First Step)

  • Halogenated vs. Non-Halogenated: It is critical to collect halogenated organic waste, like this compound, separately from all other waste streams, especially non-halogenated organic solvents.[4][5][6][7][8] Disposal methods and costs for these streams differ significantly.[7][8]

  • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[9][10]

  • Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as acids, bases, or strong oxidizing agents.[8]

Step 2: Waste Collection

  • Liquid Waste:

    • Collect pure this compound or solutions containing it in a designated, chemically compatible "Halogenated Organic Waste" container.[9][10]

    • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[11]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[10]

  • Solid Waste:

    • Collect any contaminated solid materials, such as gloves, absorbent pads, filter paper, or weigh boats, in a separate, clearly labeled, and sealed container for "Solid Halogenated Waste".[9][10][11]

Step 3: Labeling

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[10]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound" and all other constituents with their approximate concentrations.[9][11]

    • A clear indication that it is "Halogenated Organic Waste".[11]

Step 4: Storage

  • Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[9][11]

  • The storage area should be away from heat, ignition sources, and incompatible materials.[9]

  • It is highly recommended to store waste containers in secondary containment trays to contain any potential leaks.[11]

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: Identify this compound Waste is_solid Waste Type? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, pure compound) is_solid->liquid_waste Liquid collect_solid Collect in 'Solid Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Collect in 'Liquid Halogenated Organic Waste' Container liquid_waste->collect_liquid label Label Container: - 'Hazardous Waste' - 'this compound' - List all constituents collect_solid->label collect_liquid->label store Store Sealed Container in a Designated, Cool, and Ventilated Area with Secondary Containment label->store dispose Arrange Disposal via EHS or Licensed Waste Contractor store->dispose end End: Compliant Disposal dispose->end

References

Essential Safety and Operational Guide for Handling 7-Bromochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 7-Bromochroman. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to minimize exposure to this compound. The following table summarizes the mandatory PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects against potential eye contact with the chemical, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected prior to use. A lab coat or chemical-resistant apron must be worn.[1][2]Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Protects against inhalation of potentially harmful dust or vapors.[1]

Operational Plan: A Step-by-Step Guide

Safe handling of this compound requires a meticulous operational plan that covers preparation, handling, and emergency procedures.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

Handling Procedures within a Fume Hood
  • Pre-Handling Check: Inspect all PPE for integrity before use. Ensure all glassware is clean and free of defects.

  • Work Zone: Conduct all work at least 6 inches inside the fume hood sash to ensure effective containment.[3][4][5][6]

  • Sash Position: Keep the fume hood sash as low as possible while maintaining a comfortable working position.[3][4]

  • Weighing and Transfer: Perform all weighing and transfer operations within the fume hood to minimize inhalation exposure. Handle the compound gently to avoid generating dust.[1]

  • Spill Prevention: Use secondary containment for all containers holding this compound to prevent spills.[1]

  • Avoid Clutter: Do not use the fume hood for storage. Keep the workspace clean and free of unnecessary items to ensure proper airflow.[3][4][6]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Certification prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 handle1 Work >6 inches from Sash prep3->handle1 handle2 Weigh & Transfer Inside Hood handle1->handle2 handle3 Keep Sash Low handle2->handle3 post1 Segregate Waste handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Remove PPE post2->post3

Experimental Workflow for Handling this compound.

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.

  • Don PPE: Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7] Do not use combustible materials like paper towels for large spills. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect Material: Carefully scoop the absorbed material or the solid spill into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as halogenated hazardous waste.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1] As a halogenated organic compound, it requires specific waste handling procedures.

Waste Segregation
  • Halogenated vs. Non-Halogenated: It is crucial to segregate halogenated organic waste from all other waste streams.[8][9] Do not mix this compound waste with non-halogenated organic waste.

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., filter paper, gloves, absorbent materials) in a designated, compatible, and sealable container labeled for halogenated organic solids.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled container for halogenated organic liquids.[1]

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Keep waste containers tightly closed at all times, except when adding waste. Store waste containers in a designated satellite accumulation area, preferably in secondary containment to catch any potential leaks.

Final Disposal
  • Arrange for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Never dispose of this compound down the drain or in regular trash.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.

cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal gen1 Solid Waste (Contaminated materials) seg1 Labeled Halogenated Solid Waste Container gen1->seg1 gen2 Liquid Waste (Solutions) seg2 Labeled Halogenated Liquid Waste Container gen2->seg2 disp1 Store in Satellite Accumulation Area seg1->disp1 seg2->disp1 disp2 Arrange for EHS Pickup disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromochroman
Reactant of Route 2
7-Bromochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.